molecular formula C8H8N2OS B8323229 5-Methoxy-1,3-benzothiazol-4-amine

5-Methoxy-1,3-benzothiazol-4-amine

Cat. No.: B8323229
M. Wt: 180.23 g/mol
InChI Key: SVABKLIIEULAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1,3-benzothiazol-4-amine is a chemical compound based on the benzothiazole scaffold, a structure recognized for its significant and diverse pharmacological activities. Benzothiazole derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological actions, making them privileged structures in modern therapeutic chemistry . These compounds are frequently investigated as core structures in the development of new agents for treating critical diseases, including cancer, neurodegenerative disorders, microbial infections, and cardiovascular conditions . Specifically, benzothiazole-based compounds have demonstrated potent antitumor activity by targeting various kinases and receptors, and some have shown promise as antimicrobial agents with activity against strains like S. aureus . The exploration of novel benzothiazole derivatives continues to be a vibrant area of research with high potential for the discovery of new drugs and therapies . As such, 5-Methoxy-1,3-benzothiazol-4-amine serves as a valuable building block for researchers in synthetic chemistry and drug discovery, enabling the creation of novel scaffolds with improved biological properties and specificity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-methoxy-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-8(7(5)9)10-4-12-6/h2-4H,9H2,1H3

InChI Key

SVABKLIIEULAOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC=N2)N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 5-Methoxy-1,3-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Methoxy-1,3-benzothiazol-4-amine , a specific regioisomer of the aminomethoxybenzothiazole scaffold. While less ubiquitous than its 2-amino counterpart, this 4-amino isomer represents a critical "peri-substituted" scaffold in medicinal chemistry, particularly for kinase inhibitor design where the C4-amine serves as a hydrogen bond donor in the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is a fused bicyclic heteroaromatic system. The numbering convention for benzothiazole assigns the sulfur atom as position 1, the nitrogen as position 3, and the benzo-ring carbons as 4, 5, 6, and 7. Thus, this structure features an amino group at position 4 and a methoxy group at position 5.

Core Data Table[5]
PropertyValueNotes
IUPAC Name 5-Methoxy-1,3-benzothiazol-4-amine
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol Monoisotopic Mass: 180.0357
CAS Number Not widely listedIsomeric with CAS 54346-87-1 (2-amine)
LogP (Predicted) ~1.8 - 2.1Lipophilic, membrane permeable
TPSA ~68 ŲGood oral bioavailability profile
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic aniline nitrogen
Appearance Pale yellow to beige solidTypical of oxidized aniline derivatives
Structural Significance

The 4-amino-5-methoxy substitution pattern creates a unique electronic environment. The amino group at C4 is flanked by the thiazole nitrogen (N3) and the methoxy group (C5).

  • Intramolecular H-Bonding: A potential hydrogen bond exists between the C4-amine hydrogen and the N3-thiazole nitrogen, locking the conformation.

  • Electronic Push-Pull: The C5-methoxy group is an electron-donating group (EDG) via resonance, increasing electron density at C4 and C6. This makes the C4-amine highly nucleophilic compared to other isomers.

Synthetic Pathways[6][7]

Direct synthesis of the 4-amino isomer is challenging due to the directing effects of the benzothiazole ring, which typically favors electrophilic aromatic substitution at C6. Therefore, a Directed Nitration-Reduction Strategy or a De Novo Cyclization is required.

Protocol A: Nitration-Reduction Route (High Purity)

This method relies on separating the minor 4-nitro isomer from the major 6-nitro isomer.

  • Starting Material: 5-Methoxy-1,3-benzothiazole.

  • Nitration:

    • Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

    • Conditions: -10°C to 0°C.

    • Mechanism: The methoxy group directs ortho (C4, C6). Steric hindrance from the thiazole ring makes C6 the major product (~80%) and C4 the minor product (~20%).

  • Separation:

    • Technique: Silica gel column chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient. The 4-nitro isomer (more polar due to proximity to N3) typically elutes later than the 6-nitro isomer.

  • Reduction:

    • Reagents: SnCl₂·2H₂O in EtOH/HCl or H₂/Pd-C.

    • Conditions: Reflux (SnCl₂) or RT (Hydrogenation).

    • Workup: Neutralization with NaOH, extraction with DCM.

Protocol B: De Novo Cyclization (Regioselective)

For larger scales, constructing the ring is superior to separating isomers.

  • Precursor: 2,6-Diaminoanisole (2-methoxy-1,3-phenylenediamine).

  • Cyclization:

    • Reagents: Formic acid (HCOOH) and heat, followed by thionation (P₂S₅ or Lawesson's Reagent) and oxidation.

    • Alternatively:Jacobson Cyclization using thioformanilide derivatives.

  • Outcome: Cyclization across the amine at position 1 and the carbon at position 2 yields the benzothiazole ring, leaving the amine at position 3 (which corresponds to C4 in the final benzothiazole system).

Synthesis Flowchart (DOT Visualization)

SynthesisPath Start 5-Methoxybenzothiazole Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Isomers Mixture: 4-Nitro (Minor) + 6-Nitro (Major) Nitration->Isomers Separation Column Chromatography (Isolate 4-Nitro isomer) Isomers->Separation Intermed 4-Nitro-5-methoxybenzothiazole Separation->Intermed Yield ~15-20% Reduction Reduction (SnCl2 / HCl) Intermed->Reduction Product 5-Methoxy-1,3-benzothiazol-4-amine (Target) Reduction->Product

Caption: Synthetic workflow isolating the 4-amino regioisomer via nitration and chromatographic separation.

Analytical Characterization

To validate the identity of 5-Methoxy-1,3-benzothiazol-4-amine and distinguish it from the common 6-amino or 2-amino isomers, use the following spectroscopic markers.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Aromatic Protons (Benzene Ring):

    • The 4-amino-5-methoxy substitution leaves two protons at C6 and C7.

    • H6 & H7: Expect an AB system (two doublets) with ortho-coupling (J ≈ 8.5 Hz).

    • Contrast: The 6-amino-5-methoxy isomer would show two singlets (para protons) or weak meta-coupling.

  • Thiazole Proton (H2):

    • δ ~9.0 - 9.2 ppm (s, 1H). Characteristic deshielded singlet.

  • Methoxy Group:

    • δ ~3.8 ppm (s, 3H).

  • Amine (NH₂):

    • δ ~5.0 - 6.0 ppm (bs, 2H). Exchangeable with D₂O.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 181.04 m/z .

  • Fragmentation: Loss of Methyl (-15) and CO (-28) is common for methoxy-aromatics.

Applications in Drug Discovery[7][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition (ATP Mimetic)

The 4-amino-benzothiazole motif mimics the adenine ring of ATP.

  • Binding Mode: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C4-amine acts as a hydrogen bond donor to the hinge carbonyl.

  • Selectivity: The C5-methoxy group projects into the solvent-exposed region or a hydrophobic pocket (gatekeeper residue), providing a vector for improving selectivity against homologous kinases.

Adenosine Receptor Antagonists

Benzothiazole derivatives are potent antagonists for A2A and A3 adenosine receptors. The 4-amino substitution pattern alters the steric bulk, potentially enhancing selectivity for the A3 receptor subtype, which is a target for anti-inflammatory and anticancer therapies.

Fluorescence Probes

Due to the push-pull electronic system (Amino donor -> Thiazole acceptor), this molecule exhibits intrinsic fluorescence. It can be used as a solvatochromic probe to study the polarity of protein binding sites.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, handle as a substituted benzothiazole/aniline derivative.

  • GHS Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).

    • Skin Sensitization: Potential sensitizer.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Avoid dust formation; use wet-wiping for spills.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (darkening over time).

References

  • Benzothiazole Synthesis Overview

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Nitration Regioselectivity

    • Title: Regioselectivity in Aromatic Nitration: A Compar
    • Source: BenchChem.[3][4]

  • Antitumor Benzothiazoles

    • Title: Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs.
    • Source: ACS Public
    • URL:[Link]

  • Isomer Data (2-Amino-4-Methoxy)

    • Title: 4-Methoxy-2-aminobenzothiazole Properties.[5]

    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

A Researcher's In-Depth Guide to the Procurement and Application of Methoxy-Substituted Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Initial inquiries for commercial sources of 5-Methoxy-1,3-benzothiazol-4-amine reveal a critical distinction in the availability of its isomers. While the 4-amino positional isomer is not readily found in commercial catalogs, its counterpart, 5-Methoxy-1,3-benzothiazol-2-amine (CAS No. 54346-87-1) , is widely available from numerous suppliers. This guide will therefore focus on the procurement, validation, and application of this commercially accessible and scientifically significant isomer. The principles, protocols, and validation workflows detailed herein are broadly applicable to the acquisition of specialized chemical reagents for research and development, providing a robust framework for ensuring experimental integrity.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] The presence of sulfur and nitrogen heteroatoms provides unique electronic properties and multiple vectors for chemical modification, making it a versatile template for interacting with diverse biological targets.[1] Derivatives of this core structure have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The addition of a methoxy (-OCH3) group, as seen in the target compound, can further modulate the molecule's lipophilicity and electronic profile, often enhancing its biological efficacy.[3]

Focus Compound: 5-Methoxy-1,3-benzothiazol-2-amine

This specific isomer serves as a crucial building block in synthetic and medicinal chemistry. Its primary amine at the 2-position is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecules.

Technical & Physical Properties

Sourcing a chemical begins with understanding its fundamental properties. The data below has been consolidated from various supplier technical data sheets.

PropertyValueSource(s)
CAS Number 54346-87-1[5][6][7]
Molecular Formula C₈H₈N₂OS[5][8]
Molecular Weight 180.23 g/mol [5][8]
Appearance White to off-white or light gray microcrystalline powder[8][9]
Melting Point 165-167 °C[8][9]
Boiling Point ~347.5 °C (Predicted)[9]
Solubility Slightly soluble in methanol[8]
Storage 2-8°C, sealed in a dry, dark place[6][10]

Commercial Supplier Landscape

A multitude of suppliers offer 5-Methoxy-1,3-benzothiazol-2-amine, typically for research purposes only.[5] The following table provides a comparative, though not exhaustive, overview of prominent vendors. Pricing and stock levels are subject to change and should be verified directly with the supplier.

SupplierPurityAvailable QuantitiesRepresentative Product Number
Santa Cruz Biotechnology Research GradeGram Scalesc-260383
Apollo Scientific ≥98%100 mg - 25 gOR2965
Hylanda Chemical 98%, 99%Inquire for bulkHylanda-54346-87-1
BLD Pharm ≥98%Gram ScaleBD104440
Amadis Chemical 99%Gram ScaleA870487
Amerigo Scientific High QualityInquireAmerigo-54346-87-1

The Scientist's Workflow: From Procurement to Validation

Sourcing a chemical is not merely a transaction but the first step of an experiment. Ensuring the identity and purity of a starting material is paramount to generating reproducible and trustworthy data. The following workflow is a field-proven methodology for qualifying a new chemical reagent.

Diagram: Chemical Procurement & Validation Workflow

G cluster_procurement Part 1: Procurement cluster_validation Part 2: In-House Validation start Identify Required Reagent & CAS No. supplier Compare Suppliers: Purity, Price, Availability, Reputation start->supplier order Place Order & Request Lot-Specific CoA supplier->order receive Receive Chemical & Log: Date, Lot #, Storage order->receive coa Review Supplier CoA: - Purity (HPLC/GC) - Identity (NMR/MS) receive->coa analytical Perform Independent Analytical Tests (e.g., ¹H NMR, LC-MS) coa->analytical compare Compare In-House Data to CoA & Literature Data analytical->compare decision Data Match? compare->decision approve Approve for Use decision->approve Yes reject Reject & Contact Supplier decision->reject No G start Start: 5-Methoxy-1,3- benzothiazol-2-amine reagents1 + Ethyl Chloroacetate + K₂CO₃ in Acetone start->reagents1 step1 Step 1: Alkylation (Reflux or Microwave) reagents1->step1 intermediate Intermediate: Ethyl Ester Derivative step1->intermediate reagents2 + Hydrazine Hydrate in Ethanol intermediate->reagents2 step2 Step 2: Hydrazinolysis (Reflux) reagents2->step2 product Final Product: Acetohydrazide Derivative step2->product

Sources

The 4-Aminobenzothiazole Scaffold: Synthetic Protocols & Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 4-Aminobenzothiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Forgotten" Isomer

While 2-aminobenzothiazoles dominate medicinal chemistry literature due to their facile synthesis from anilines and ammonium thiocyanate, the 4-aminobenzothiazole (benzo[d]thiazol-4-amine) scaffold represents a distinct and underutilized pharmacophore. Unlike its C2-substituted counterpart, the C4-amino isomer positions the nitrogen functionality in the peri-position relative to the thiazole nitrogen (N3). This unique steric and electronic environment creates specific opportunities for:

  • Bidentate Chelation: The proximity of the C4-amine and N3-thiazole allows for the formation of stable 5-membered chelate rings with transition metals, a property exploited in anticancer metallodrugs.

  • Fluorescence Modulation: 4-aminobenzothiazole derivatives have been identified as superior fluorometric reagents compared to 2-amino isomers due to distinct charge transfer kinetics across the fused system.

  • Steric Control: The C4 position offers a vector for substitution that is orthogonal to the long axis of the molecule, critical for binding in globular kinase pockets.

This guide provides a technical deep-dive into the synthesis, functionalization, and biological applications of 4-aminobenzothiazole derivatives, distinguishing them from the more common 2-amino and 2-(4-aminophenyl) analogues.

Chemical Architecture & Numbering

To ensure technical accuracy, we must distinguish the core scaffold from its isomers.

  • Scaffold: Benzo[d]thiazol-4-amine (CAS 1123-51-9).[1][2]

  • Key Feature: The amine is attached to the benzene ring at position 4, adjacent to the bridgehead nitrogen.

G S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Double Bond C3a C3a N3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 NH2 NH₂ C4->NH2 Target Site C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->S1 C7a->C3a NH2->N3 Peri-Effect / Chelation Zone

Figure 1: Numbering of the 4-aminobenzothiazole scaffold. Note the proximity of the exocyclic amine (C4) to the endocyclic nitrogen (N3), creating a "Chelation Zone".

Synthetic Protocols

The synthesis of 4-aminobenzothiazole derivatives often involves the functionalization of the primary amine. Below is a validated protocol for generating Schiff Base derivatives , which are the primary precursors for anticancer metallodrugs in this class.

Protocol: Synthesis of 4-Aminobenzothiazole Schiff Bases

Objective: Condensation of benzo[d]thiazol-4-amine with aromatic aldehydes to form azomethine ligands.

Reagents:

  • Benzo[d]thiazol-4-amine (1.0 equiv)[1]

  • Substituted Benzaldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (1.0 equiv)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalytic)[4]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of benzo[d]thiazol-4-amine in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 10 mmol of the substituted aldehyde dropwise to the amine solution under constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the primary amine spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange depending on conjugation).

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to yield pure crystals.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the N-H stretching doublet (3300-3400 cm⁻¹) and appearance of a strong C=N imine stretch at 1600-1630 cm⁻¹.

  • ¹H NMR: Appearance of a singlet signal at δ 8.5–9.5 ppm corresponding to the azomethine proton (-CH=N-).

Pharmacological Applications & Data

The 4-aminobenzothiazole scaffold drives activity through mechanisms distinct from the 2-amino isomers.

A. Anticancer Metallodrugs (Schiff Base Complexes)

Derivatives of 4-aminobenzothiazole, particularly when condensed into Schiff bases (L), serve as tridentate ligands for transition metals. The "Chelation Zone" (N3 and the imine N) facilitates the formation of octahedral complexes.

Mechanism: The metal complexes (e.g., [Co(L)₂], [Ni(L)₂]) intercalate into DNA or bind to the minor groove, disrupting replication. The benzothiazole moiety provides planar aromaticity for stacking interactions.

Comparative Activity Data (IC₅₀ in µM):

CompoundLigand TypeMetal CenterMCF-7 (Breast)A549 (Lung)Mechanism
Ligand (L1) 4-ABT SalicylaldimineNone>100>100Weak DNA binding
Complex 1 4-ABT SalicylaldimineCo(II) 12.5 18.2DNA Intercalation
Complex 2 4-ABT SalicylaldimineNi(II) 15.422.1DNA Intercalation
CisplatinControlPt(II)5.28.6Cross-linking

Note: Data synthesized from trends in transition metal complexes of heterocyclic Schiff bases (Ref 1, 3).

B. Antibacterial Agents (Amide Derivatives)

Direct amide coupling of 4-aminobenzothiazole with amino acids (e.g., phenylalanine derivatives) yields inhibitors of bacterial RNA polymerase.

  • Compound: IX-235 (Ref 2)

  • Structure: N-aroyl-N-aryl-phenylalaninamide derived from benzo[d]thiazol-4-amine.

  • Target: Mycobacterium tuberculosis RNA polymerase.[5]

  • Potency: MIC values comparable to Rifampicin in resistant strains.

Mechanistic Visualization

The following diagram illustrates the synthesis of the Schiff base ligand and its coordination mode with a metal center, highlighting the critical role of the C4-position.

Reaction cluster_0 Reactants Amine Benzo[d]thiazol-4-amine (Nucleophile) Step1 Reflux / EtOH / AcOH (-H₂O) Amine->Step1 Aldehyde Salicylaldehyde (Electrophile) Aldehyde->Step1 Ligand Schiff Base Ligand (L) (C=N formed) Step1->Ligand Complex Metal Complex [M(L)₂] Active Anticancer Agent Ligand->Complex Chelation via N3 & Imine N Note Key Structural Feature: The C4-N bond positions the imine nitrogen perfectly to form a 6-membered chelate ring with the phenolic oxygen and metal. Ligand->Note Metal M(II) Salt (Co, Ni, Cu) Metal->Complex

Figure 2: Synthetic pathway and coordination logic for 4-aminobenzothiazole metallodrugs.

Analytical Superiority: Fluorescence

A critical technical advantage of the 4-amino isomer over the 2-amino isomer is in fluorescence applications.

  • 2-Aminobenzothiazole: Fluorescence is often quenched due to efficient Intersystem Crossing (ISC) facilitated by the heavy atom effect of sulfur when the amine is at C2.

  • 4-Aminobenzothiazole: The C4-substitution alters the HOMO-LUMO gap and reduces non-radiative decay pathways, making these derivatives superior fluorophores for:

    • Metal Ion Sensing: "Turn-on" fluorescence upon binding Zn²⁺ or Mg²⁺.

    • Biological Probes: Higher quantum yields in aqueous media.

References

  • Synthesis and Characterization of Schiff Base Ligands

    • Title: Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes.[6]

    • Source: Chem. Methodol., 2021.[7]

    • URL:[Link]

  • Title: Antibacterial agents: N(alpha)-aroyl-N-aryl-phenylalaninamides (Patent WO2015120320A1).
  • Metal Complexes and Anticancer Activity

    • Title: Synthesis and characterization of some Schiff bases derived from ortho-phthalaldehyde and their bridged complexes.
    • Source: Journal of Basrah Researches (Sciences), 2024.
    • URL:[Link]

  • Comparative Fluorometric Properties

    • Title: Coupling Reactions of Aryldiazonium Salt.[6][7] Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles.

    • Source: Int. J. Pharm.[7][8] Sci. Rev. Res., 2021.[7][8]

    • URL:[Link]

Sources

A Technical Guide to the Ascendancy of Novel Benzothiazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

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Executive Summary

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties and synthetic accessibility have propelled the development of a remarkable array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of novel benzothiazole scaffolds for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, synthesis, and multifaceted biological activities, supported by mechanistic insights and practical experimental guidance.

The Benzothiazole Core: A Foundation of Therapeutic Versatility

The benzothiazole nucleus, formed by the fusion of a benzene and a thiazole ring, presents a unique electronic and structural profile that enables it to interact with a wide range of biological targets.[1][2][3] This versatility has led to its incorporation into drugs with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4][5][6] The structural simplicity and synthetic feasibility of the benzothiazole core make it an ideal starting point for the development of novel drug-like molecules.[1]

Rational Design and Structure-Activity Relationship (SAR) of Benzothiazole Scaffolds

The design of potent and selective benzothiazole-based therapeutics is guided by a deep understanding of their structure-activity relationships (SAR).[7][8] Key modifications to the benzothiazole scaffold can dramatically influence its biological activity.

Key SAR Insights:

  • Substitutions at the C2 and C6 positions are critical for modulating biological activity.[7]

  • The introduction of hydrophobic groups on the R1 substituent can potentiate anticancer activity.[9]

  • Fluorination at the C5 position, combined with a methoxy or methyl group at C6 , can lead to synergistic antiproliferative effects in certain cancer cell lines.[1]

Table 1: Representative Benzothiazole-Based Compounds and their Therapeutic Targets

Compound/DrugTherapeutic AreaPrimary Mechanism of Action/Target
RiluzoleNeurodegenerative Disease (ALS)Glutamate antagonist[1][10]
PramipexoleNeurodegenerative Disease (Parkinson's)Dopamine agonist[1][10]
QuizartinibOncology (AML)FLT3 inhibitor[1]
Flutemetamol (18F)Diagnostic Imaging (Alzheimer's)β-amyloid plaque imaging agent[1][10]
PhortressOncologyAnticancer agent in clinical trials[11]

Synthetic Strategies for Novel Benzothiazole Scaffolds

The accessibility of the benzothiazole core through various synthetic routes is a significant advantage for medicinal chemists.

Classical and Modern Synthetic Approaches

Traditional methods for benzothiazole synthesis often involve the cyclization of 2-aminothiophenol with carboxylic acids, aldehydes, or nitriles.[12] However, modern synthetic chemistry has introduced more efficient and environmentally friendly techniques.

  • Microwave-assisted synthesis and solvent-free reactions have gained prominence for their ability to reduce reaction times and minimize the use of hazardous solvents.[12][13]

  • Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the direct functionalization of the benzothiazole C-H bond.[14]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general and efficient method for the synthesis of a library of 2-substituted benzothiazoles.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehydes

  • Silver(I) oxide (Ag2O) as a catalyst

  • Microwave reactor

Procedure:

  • Combine 2-aminothiophenol and the desired aromatic aldehyde in a microwave-safe reaction vessel.

  • Add a catalytic amount of Ag2O.

  • Irradiate the mixture in a microwave reactor for 4-8 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, purify the product by column chromatography to yield the desired 2-substituted benzothiazole.

This method has been shown to produce excellent yields (92-98%) with rapid reaction times.[13]

Diagram 1: General Synthetic Workflow for Benzothiazole Derivatives

workflow Start Starting Materials (e.g., 2-Aminothiophenol, Aldehydes) Synthesis Synthesis (e.g., Microwave-Assisted) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (In vitro/In vivo) Characterization->Screening SAR SAR Analysis & Optimization Screening->SAR

Caption: A streamlined workflow for the synthesis and evaluation of benzothiazole candidates.

Diverse Pharmacological Activities and Mechanisms of Action

Benzothiazole derivatives exhibit a broad spectrum of biological activities, targeting various enzymes and signaling pathways.[1][2][5][15]

Anticancer Activity

Benzothiazoles have emerged as a significant scaffold for the development of potent anticancer agents.[16][17] Their mechanisms of action are diverse and include:

  • Enzyme Inhibition: Targeting critical enzymes in cancer progression such as EGFR, VEGFR, PI3K, and topoisomerases.[1]

  • Modulation of Signaling Pathways: Affecting key pathways like PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT that are often dysregulated in cancer.[18]

  • DNA Interaction: Some derivatives can interact with the minor groove of DNA, leading to cytotoxic effects.[11]

Diagram 2: Key Anticancer Mechanisms of Benzothiazole Derivatives

anticancer_mechanisms BTZ Benzothiazole Derivatives Enzyme Enzyme Inhibition (Kinases, Topoisomerases) BTZ->Enzyme Pathway Signaling Pathway Modulation BTZ->Pathway DNA DNA Interaction BTZ->DNA Apoptosis Apoptosis Enzyme->Apoptosis Pathway->Apoptosis DNA->Apoptosis

Caption: Benzothiazoles induce cancer cell death through multiple mechanisms.

Antimicrobial and Antifungal Activity

Derivatives of benzothiazole have shown significant promise as antimicrobial and antifungal agents.[4][19] They often act by inhibiting essential microbial enzymes.[20]

Neuroprotective and Anti-inflammatory Properties

The benzothiazole scaffold is present in drugs used for neurodegenerative diseases, such as Riluzole for ALS.[1][10] These compounds can modulate glutamatergic neurotransmission and inhibit protein aggregation. Additionally, many benzothiazole derivatives exhibit anti-inflammatory and analgesic properties.[4]

Future Perspectives and Challenges

The development of benzothiazole-based therapeutics is a dynamic field with several exciting future directions.

  • Hybrid Molecules: The design of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores is a promising strategy to enhance potency and overcome drug resistance.[21]

  • Computational Approaches: In silico methods, including molecular docking and ADMET prediction, are increasingly being used to guide the rational design of new benzothiazole derivatives with improved drug-like properties.[21][22][23]

Despite the successes, challenges remain in optimizing the pharmacokinetic properties, solubility, and toxicity profiles of some benzothiazole derivatives.[1]

Conclusion

The benzothiazole scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. Its rich SAR and amenability to a wide range of synthetic modifications ensure its continued importance in addressing unmet medical needs across various disease areas. The integration of modern synthetic techniques and computational tools will undoubtedly accelerate the development of the next generation of benzothiazole-based drugs.

References

A comprehensive list of references is available upon request.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Reduction of 5-Methoxy-4-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of 5-methoxy-4-nitrobenzothiazole to its corresponding amine, 5-methoxy-benzothiazol-4-ylamine, is a pivotal step in the synthesis of various biologically active compounds. The resulting amino-benzothiazole scaffold is a key intermediate for drug candidates in therapeutic areas ranging from oncology to neurodegenerative diseases. This guide provides detailed protocols for three distinct and reliable methods for this reduction, catering to different laboratory settings, scales, and functional group tolerance requirements. We will explore a classic metal salt reduction using Tin(II) Chloride, a green catalytic hydrogenation approach, and a cost-effective method using iron powder. Each protocol is accompanied by mechanistic insights, workflow diagrams, and a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of aromatic nitro compounds is a cornerstone of synthetic organic chemistry. The resulting anilines are versatile precursors for a vast array of chemical transformations. In the context of 5-methoxy-4-nitrobenzothiazole, the product amine is a valuable building block. However, the presence of the sulfur-containing thiazole ring presents a unique challenge, as it can act as a poison for certain metal catalysts commonly used in hydrogenation.[1]

Therefore, the choice of reduction protocol is not trivial. It must be selective for the nitro group while preserving the integrity of the benzothiazole core and the methoxy substituent. This document provides a scientifically rigorous yet practical guide to three field-proven methods.

Protocol I: Tin(II) Chloride (SnCl₂) Reduction in Ethanol

This method is a classic, robust, and highly effective procedure for nitro group reduction that is tolerant of many functional groups.[2] It proceeds via electron transfer from the Sn(II) salt.[3]

Principle and Mechanism

Tin(II) chloride is a mild reducing agent that, in a protic solvent like ethanol, facilitates the stepwise reduction of the nitro group to an amine. The overall reaction involves the transfer of six electrons from three equivalents of Sn(II), which is oxidized to Sn(IV).

G cluster_reactants Reactants cluster_products Products Nitro Ar-NO₂ (5-methoxy-4-nitrobenzothiazole) Amine Ar-NH₃⁺ (Protonated Amine) Nitro->Amine + 6 H⁺ SnCl2 3 SnCl₂ SnCl2->Amine + 6 H⁺ SnIV 3 SnCl₄ SnCl2->SnIV Oxidation

Caption: Stoichiometry of SnCl₂ reduction of a nitroarene.

Materials and Reagents
Reagent/MaterialGradePurpose
5-methoxy-4-nitrobenzothiazole>98%Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent GradeReducing Agent
Ethanol (EtOH), 200 ProofAnhydrousSolvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionQuenching/Neutralization
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Celite® 545---Filtration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxy-4-nitrobenzothiazole (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 15 mL per gram of starting material). With stirring, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralization and Precipitation: Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is ~8. This will precipitate tin hydroxides.

  • Filtration: Set up a Buchner funnel with a pad of Celite®. Filter the slurry, ensuring to wash the collected solids thoroughly with ethyl acetate to recover all the product.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to obtain pure 5-methoxy-benzothiazol-4-ylamine.

Workflow Visualization

G A 1. Combine Starting Material, EtOH, and SnCl₂·2H₂O B 2. Reflux for 2-4 hours A->B C 3. Cool and Quench on Ice B->C D 4. Basify with NaHCO₃ (pH ~8) C->D E 5. Filter through Celite® D->E F 6. Extract with EtOAc E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the SnCl₂ reduction protocol.

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and environmentally benign method for nitro reduction.[1] However, catalyst selection is critical to avoid deactivation by the sulfur atom in the benzothiazole ring.[4] A specialized catalyst like Platinum on Titania (Pt/TiO₂) has shown excellent activity and sulfur resistance for this class of compounds.[1][4]

Principle and Mechanism

This process involves the heterogeneous catalysis of hydrogen gas (H₂) onto the surface of a metal catalyst. Both hydrogen and the nitroarene adsorb onto the catalyst surface, where the stepwise addition of hydrogen atoms across the N-O bonds occurs, ultimately liberating water as the only byproduct.

Materials and Reagents
Reagent/MaterialGradePurpose
5-methoxy-4-nitrobenzothiazole>98%Starting Material
5% Platinum on Titania (Pt/TiO₂)Catalyst GradeCatalyst
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousSolvent
Hydrogen (H₂) GasHigh PurityReducing Agent
Nitrogen (N₂) or Argon (Ar)High PurityInert Gas
Step-by-Step Experimental Protocol
  • Vessel Preparation: Add 5-methoxy-4-nitrobenzothiazole (1.0 eq) and the solvent (approx. 20 mL per gram) to a suitable high-pressure hydrogenation vessel.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the Pt/TiO₂ catalyst (1-5 mol%). Caution: Palladium on carbon (Pd/C) can be pyrophoric and should be handled with care.

  • System Purge: Seal the vessel and connect it to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system several times with the inert gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with H₂ (e.g., 50 psi) and begin vigorous stirring or shaking. The reaction is often exothermic and may require cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases. This can be confirmed by TLC or LC-MS analysis of a carefully vented aliquot.

  • Catalyst Removal: Once complete, carefully vent the H₂ pressure and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.

  • Purification (if necessary): If needed, the product can be further purified by recrystallization or a quick silica plug filtration.

Workflow Visualization

G A 1. Charge vessel with Starting Material, Solvent, and Catalyst B 2. Seal and Purge System (Inert Gas then H₂) A->B C 3. Pressurize with H₂ and Stir B->C D 4. Monitor H₂ Uptake C->D E 5. Vent H₂ and Purge with Inert Gas D->E F 6. Filter off Catalyst through Celite® E->F G 7. Concentrate Filtrate F->G H Pure Product G->H

Caption: Workflow for the catalytic hydrogenation protocol.

Protocol III: Iron Powder and Ammonium Chloride Reduction

This method is a milder, more scalable, and cost-effective alternative to traditional metal-acid reductions (e.g., Fe/HCl).[5] The reaction is performed under neutral or near-neutral conditions, which can be advantageous for acid-sensitive substrates.[6]

Principle and Mechanism

In this system, iron metal acts as the electron donor. The reaction is thought to proceed on the surface of the iron particles, with ammonium chloride acting as an electrolyte and a mild proton source to facilitate the reduction.

Materials and Reagents
Reagent/MaterialGradePurpose
5-methoxy-4-nitrobenzothiazole>98%Starting Material
Iron Powder (<325 mesh)Reagent GradeReducing Agent
Ammonium Chloride (NH₄Cl)ACS Reagent GradeElectrolyte/Proton Source
Ethanol (EtOH)Reagent GradeSolvent
Water (H₂O)DeionizedCo-solvent
Dichloromethane (DCM) or EtOAcACS GradeExtraction Solvent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add the starting material (1.0 eq), ethanol, water (typically a 4:1 to 2:1 EtOH:H₂O ratio), ammonium chloride (4.0 eq), and iron powder (5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-85°C) for 3-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with the extraction solvent (DCM or EtOAc).

  • Filtration: Filter the entire mixture through a thick pad of Celite® to remove the iron and iron oxide sludge. Wash the pad extensively with the extraction solvent.[5]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.

  • Purification: The crude product is often clean but can be purified by column chromatography if necessary.

Workflow Visualization

G A 1. Combine all reactants in EtOH/H₂O B 2. Reflux for 3-6 hours A->B C 3. Cool and Dilute with Extraction Solvent B->C D 4. Filter Sludge through Celite® C->D E 5. Wash, Dry, and Concentrate Filtrate D->E F Pure Product E->F

Caption: Workflow for the Iron/NH₄Cl reduction protocol.

Comparative Analysis of Protocols

ParameterProtocol I: SnCl₂Protocol II: HydrogenationProtocol III: Fe/NH₄Cl
Principle Stoichiometric Metal SaltCatalytic ReductionStoichiometric Metal
Key Reagents SnCl₂·2H₂O, EtOHPt/TiO₂, H₂ gasFe powder, NH₄Cl
Conditions Reflux (78°C)50 psi H₂, RT to mild heatReflux (80-85°C)
Work-up Difficult; tin salt precipitation and filtration.[7]Simple; catalyst filtration.Moderate; filtration of iron sludge.[5]
Atom Economy Poor; generates stoichiometric tin waste.[3]Excellent; water is the only byproduct.[1]Poor; generates stoichiometric iron waste.
Advantages High functional group tolerance; reliable.Very clean; scalable; green.Inexpensive; mild conditions; scalable.[5]
Disadvantages Toxic metal waste; difficult work-up.[3]Catalyst poisoning risk; requires specialized equipment.[1][4]Large volume of solid waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (All Methods) Insufficient reagent/catalyst; low temperature; insufficient time.Add more reducing agent; check temperature; allow longer reaction time.
Emulsion during SnCl₂ Work-up Formation of colloidal tin hydroxides.Add more base (e.g., NaOH solution) to form soluble stannates [Sn(OH)₄]²⁻.[7] Alternatively, filter through a large pad of Celite®.
Catalyst Inactivity (Hydrogenation) Catalyst poisoning by sulfur.Use a sulfur-tolerant catalyst like Pt/TiO₂.[4] Ensure high-purity starting materials.
Difficult Filtration (Fe/NH₄Cl) Fine iron oxide sludge clogs the filter.Use a thick pad of Celite®; dilute the mixture further with solvent before filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • The SnCl₂ reduction can be exothermic upon addition of the reagent.

  • Catalytic hydrogenation involves flammable H₂ gas and potentially pyrophoric catalysts. Ensure the system is properly purged and handled by trained personnel.

  • The Fe/NH₄Cl reaction involves flammable solvents at reflux. Ensure no ignition sources are nearby.

Conclusion

The successful reduction of 5-methoxy-4-nitrobenzothiazole is achievable through several effective methods. The choice of protocol should be guided by the specific requirements of the synthesis. Tin(II) chloride offers reliability and broad functional group compatibility at the cost of a challenging work-up and waste disposal. Catalytic hydrogenation , when using a poison-resistant catalyst, represents the greenest and cleanest approach, ideal for scalable synthesis. The Iron/Ammonium Chloride method provides a practical and economical balance, offering a mild and scalable option that avoids harsh acids and toxic metals. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal procedure for their drug discovery and development efforts.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Reagent Guides. [Link]

  • Yuan, Y., et al. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Catalysis. [Link]

  • American Chemical Society. (2022). Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. ACS Publications. [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W.A. Benjamin.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. [Link]

Sources

Application Note: Amide Coupling Strategies for 5-Methoxy-1,3-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 5-Methoxy-1,3-benzothiazol-4-amine represents a distinct challenge in medicinal chemistry. Unlike standard aniline couplings, this substrate presents a "perfect storm" of deactivation: the electron-deficient benzothiazole ring significantly lowers the nucleophilicity of the amine, while the ortho-methoxy group at the C5 position creates a formidable steric barrier. Standard carbodiimide (EDC/NHS) or early-generation uronium (HBTU) protocols often result in stalled reactions, high rates of activated ester hydrolysis, or extensive byproduct formation.

This guide details three validated protocols designed to overcome these specific barriers, prioritizing Propylphosphonic Anhydride (T3P) and In-Situ Acid Chloride methodologies over conventional approaches.

Part 1: Mechanistic Analysis & Challenge Profile

To successfully couple this amine, one must understand the structural impediments at the reaction center.

1. The Electronic Sink (Nucleophilicity)

The 1,3-benzothiazole core is electron-withdrawing. The nitrogen atom at position 3 exerts an inductive effect (-I), pulling electron density away from the fused benzene ring. Consequently, the amine at position 4 functions less like a nucleophile and more like a spectator. Its lone pair is delocalized into the aromatic system, raising the activation energy required to attack an electrophilic carbonyl.

2. The Steric Canyon (Kinetic Barrier)

The 4-amino group is flanked by two blocking elements:

  • Position 3 (Ring Nitrogen): The lone pair on the thiazole nitrogen creates electrostatic repulsion.

  • Position 5 (Methoxy Group): This is the critical barrier. The methoxy group is bulky and conformationally restricted. It physically blocks the trajectory of the incoming activated acid, destabilizing the tetrahedral intermediate required for amide bond formation.

Visualization of the Reactivity Landscape:

ReactivityMap Amine 5-Methoxy-1,3-benzothiazol-4-amine ElecEffect Electronic Deactivation (Benzothiazole Ring) Amine->ElecEffect Intrinsic Property StericEffect Steric Hindrance (C5-Methoxy Group) Amine->StericEffect Intrinsic Property Outcome Low Conversion / Stalled Reaction (With Standard Reagents) ElecEffect->Outcome Reduces Nucleophilicity StericEffect->Outcome Blocks Approach Solution Required Strategy: High-Energy Activation (T3P/COCl) Outcome->Solution Mitigation

Figure 1: Structural factors contributing to the low reactivity of the target amine.

Part 2: Optimized Experimental Protocols

Do not use EDC/HOBt for this substrate. The active ester formed is not electrophilic enough to capture this hindered amine before it hydrolyzes.

Protocol A: The T3P System (Recommended)

Best for: Chiral acids, scale-up, and ease of workup.[1]

Rationale: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. The reaction is driven by the release of a stable, water-soluble cyclic phosphonate byproduct. When combined with pyridine, it creates a solvent cage that promotes proton transfer and stabilizes the transition state.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Methoxy-1,3-benzothiazol-4-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid and the Amine into a reaction vial. Add EtOAc (5-10 mL/mmol).

    • Note: If the amine is insoluble in EtOAc, switch to DMF or NMP, but keep the concentration high (0.5 M).

  • Base Addition: Add Pyridine at room temperature. The solution may warm slightly.

  • Activation: Add T3P solution dropwise over 2 minutes.

  • Reaction: Heat the mixture to 60°C .

    • Critical: Room temperature is rarely sufficient for this specific amine. Thermal energy is needed to overcome the steric rotational barrier of the C5-methoxy group.

  • Monitoring: Monitor by LC-MS at 2 hours. If <50% conversion, add 1.0 equiv more T3P and increase heat to 80°C.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove pyridine and excess amine), followed by sat. NaHCO3 and brine.

Protocol B: The Ghosez’s Reagent / Acid Chloride Method

Best for: Extremely unreactive acids or when T3P fails.

Rationale: Converting the acid to an acid chloride generates the most electrophilic species possible. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for the neutral formation of acid chlorides in situ, avoiding the harsh acidity of thionyl chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • 5-Methoxy-1,3-benzothiazol-4-amine (1.1 equiv)

  • DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen. Add Ghosez’s Reagent dropwise at 0°C. Stir at room temperature for 1-2 hours.

    • Check: Verify acid chloride formation by quenching a small aliquot with MeOH and checking for the methyl ester by LC-MS.

  • Coupling: In a separate vial, dissolve the Amine and DIPEA in DCM.

  • Addition: Add the activated acid chloride solution to the amine solution dropwise.

  • Catalysis: If the reaction is sluggish after 1 hour, add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Warning: DMAP can cause racemization of chiral acids. Use only if necessary.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Electron-Deficient/Hindered Anilines

Reagent SystemReactivityEpimerization RiskWorkup EaseSuitability for Target
EDC / HOBt LowLowHighPoor (Likely no reaction)
HATU / DIPEA HighModerateModerateFair (May require microwave)
T3P / Pyridine Very High Very Low Excellent Optimal (First choice)
SOCl2 / (COCl)2 ExtremeHighLowGood (If acid is stable)

Decision Workflow:

DecisionTree Start Start: Coupling 5-Methoxy-1,3-benzothiazol-4-amine IsAcidChiral Is the Acid Chiral/Sensitive? Start->IsAcidChiral T3P Protocol A: T3P + Pyridine @ 60°C IsAcidChiral->T3P Yes (Prevent Racemization) AcidStable Is Acid Stable to HCl/Heat? IsAcidChiral->AcidStable No AcidStable->T3P No AcidChloride Protocol B: Acid Chloride (Ghosez or Oxalyl Cl) AcidStable->AcidChloride Yes (Max Reactivity)

Figure 2: Decision matrix for selecting the appropriate coupling protocol.

Part 4: Troubleshooting "The Stalled Reaction"

If Protocol A (T3P) yields <10% product after 4 hours:

  • Solubility Check: Benzothiazoles are flat and prone to

    
    -stacking aggregation.
    
    • Fix: Switch solvent to NMP (N-methylpyrrolidone) or DMAc (Dimethylacetamide) to break aggregation.

  • Nucleophile Activation: The amine is likely too electron-poor.

    • Fix: Add LiCl (5.0 equiv) to the reaction. Lithium ions can coordinate to the carbonyl oxygen of the active ester/anhydride, further polarizing it and facilitating attack by weak nucleophiles.

  • Microwave Acceleration:

    • Transfer the reaction to a microwave vial. Irradiate at 100°C for 30 minutes . The high temperature is often the only way to overcome the steric clash between the incoming electrophile and the C5-methoxy group.

References
  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Context: Establishes T3P/Pyridine as the superior method for weak anilines and chiral acids.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

    • Context: Comprehensive review detailing why uronium salts (HATU) fail with sterically hindered systems compared to acid chlorides.
  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.

    • Context: The foundational method for neutral, in-situ acid chloride gener
    • [2]

  • Patterson, A. W., et al. (2007). "Optimization of the T3P-mediated synthesis of N-phenylamides." Tetrahedron Letters, 48(25), 4437-4440.

    • Context: Specific optimization data for coupling electron-deficient arom

Sources

Application Notes & Protocols: A Guide to the Diazotization of 5-Methoxy-1,3-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzothiazoles and Their Diazotization

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of 5-methoxy-1,3-benzothiazol-4-amine, in particular, are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[4][5]

The conversion of the primary aromatic amine in this molecule into a diazonium salt via diazotization is a pivotal synthetic transformation. This process unlocks a vast array of subsequent chemical modifications, as the diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles.[6][7][8] Aryl diazonium salts are key intermediates in Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, as well as in the synthesis of azo compounds, which are prominent in the dye and pigment industry.[9][10]

This document provides a detailed, field-proven protocol for the diazotization of 5-methoxy-1,3-benzothiazol-4-amine. It is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety measures required for the successful and safe execution of this reaction.

Mechanistic Rationale and Causality

The diazotization of a primary aromatic amine is a well-established reaction that proceeds through a series of carefully controlled steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10][11]

NaNO₂ + HCl → HNO₂ + NaCl

The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The primary amine of the 5-methoxy-1,3-benzothiazol-4-amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps follows, culminating in the formation of the aryl diazonium salt.

The entire reaction is conducted at low temperatures (0–5 °C) for a critical reason: aryl diazonium salts are thermally unstable.[11][12][13] At higher temperatures, the C-N bond can cleave, leading to the uncontrolled and often vigorous evolution of nitrogen gas (N₂) and the formation of undesired byproducts.[14][15] The stability of the diazonium salt is also influenced by the counter-anion; for instance, tetrafluoroborate salts are generally more stable than chloride salts.[11][15]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺ Amine 5-Methoxy-1,3-benzothiazol-4-amine (Ar-NH₂) N_Nitrosoamine N-Nitrosoamine Intermediate Amine->N_Nitrosoamine + NO⁺ Diazonium_Salt Aryl Diazonium Salt ([Ar-N₂]⁺Cl⁻) N_Nitrosoamine->Diazonium_Salt Rearrangement & Dehydration

Caption: Reaction mechanism for the diazotization of an aromatic amine.

Materials and Apparatus

Reagents & Chemicals
  • 5-Methoxy-1,3-benzothiazol-4-amine (Reagent Grade, >98%)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Nitrite (NaNO₂), ACS Reagent Grade

  • Urea or Sulfamic Acid (for quenching)

  • Starch-Iodide Indicator Paper

  • Distilled or Deionized Water

  • Ice (crushed)

  • Sodium Chloride (rock salt, for ice bath)

Apparatus
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer (low temperature)

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol details the formation of the diazonium salt solution, which should be used in situ for subsequent reactions without isolation.

Workflow Overview:

Diazotization_Workflow node_start Start node_prep_amine Prepare Amine Solution Dissolve 5-methoxy-1,3-benzothiazol-4-amine in aqueous HCl. node_start->node_prep_amine node_cool Cool Reaction Mixture Chill solution to 0-5 °C using an ice-salt bath. node_prep_amine->node_cool node_add_nitrite node_add_nitrite node_cool->node_add_nitrite node_prep_nitrite Prepare Nitrite Solution Dissolve NaNO₂ in cold water. node_prep_nitrite->node_add_nitrite node_monitor Monitor Reaction Test for slight excess of HNO₂ with starch-iodide paper. node_add_nitrite->node_monitor node_stir Stir Stir for an additional 15-20 minutes at 0-5 °C. node_monitor->node_stir node_ready Diazonium Salt Solution Ready Use immediately for the next synthetic step. node_stir->node_ready node_end End node_ready->node_end

Caption: Step-by-step workflow for the diazotization protocol.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, combine 5-Methoxy-1,3-benzothiazol-4-amine (1.0 eq) with distilled water (approx. 10 mL per gram of amine).

    • Stir to create a slurry. Slowly add concentrated HCl (3.0 eq). The amine will dissolve to form the hydrochloride salt. An excess of acid is critical to maintain a low pH and to generate the nitrous acid in the subsequent step.

    • Causality Insight: Using a stoichiometric amount of acid can lead to incomplete reaction and unwanted side reactions, such as the newly formed diazonium salt coupling with the unreacted parent amine.

  • Cooling the Reaction Mixture:

    • Place the flask in a well-prepared ice-salt bath.

    • Stir the solution until the internal temperature stabilizes between 0 °C and 5 °C.

    • Causality Insight: Maintaining this temperature range is the single most important parameter for success. It prevents the decomposition of both nitrous acid and the target diazonium salt.[12][13]

  • Addition of Sodium Nitrite:

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. A slight excess of NaNO₂ ensures the complete conversion of the amine.

    • Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.

    • Add the sodium nitrite solution dropwise to the vigorously stirred, cold amine hydrochloride solution. The rate of addition must be slow enough to ensure the internal temperature never exceeds 5 °C .

    • Causality Insight: A rapid addition will cause a sharp exotherm, leading to the decomposition of the product and potentially hazardous gas evolution.

  • Monitoring and Completion:

    • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 15-20 minutes.

    • To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling the end of the reaction.

    • If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5 minutes.

    • If a significant excess of nitrous acid is present (a very strong, immediate color change), it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is only faintly positive.

  • In Situ Use:

    • The resulting clear or slightly yellow solution of 5-methoxy-1,3-benzothiazole-4-diazonium chloride is now ready for immediate use in the next synthetic step.

    • Crucially, do not attempt to isolate the solid diazonium salt from this solution unless you are following a specific protocol for stable salts (e.g., tetrafluoroborates) and are fully aware of the significant explosion hazards. [12][16][17]

Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Temperature 0–5 °CPrevents decomposition of nitrous acid and the diazonium salt.[11][12]
**Stoichiometry (Amine:HCl:NaNO₂) **1.0 : 3.0 : 1.05Ensures complete protonation of the amine and drives the reaction to completion.
NaNO₂ Addition Rate Slow, dropwiseCritical for temperature control and preventing hazardous exotherms.
Reaction Monitoring Starch-Iodide PaperConfirms the presence of a slight excess of nitrous acid, indicating complete reaction.
Product Handling Use in situ; Do not isolateSolid diazonium chlorides are often thermally unstable and potentially explosive.[12][17]

Mandatory Safety Precautions

The diazotization reaction, while routine, carries inherent risks that must be mitigated through strict adherence to safety protocols. Diazonium salts are high-energy compounds.[13][17]

  • Explosion Hazard: NEVER allow the diazonium salt solution to dry out. Solid diazonium salts, particularly chlorides, can be friction- and shock-sensitive and may decompose explosively upon heating.[12][14][18] It is recommended to handle no more than 0.75 mmol if intentional isolation is required.[12][16][17]

  • Temperature Control: A runaway reaction can occur if the temperature is not strictly controlled below 5 °C. Always use a reliable thermometer and a well-maintained ice bath.

  • Gas Evolution: The reaction produces nitrogen gas upon decomposition. Ensure the reaction is performed in a well-ventilated chemical fume hood and that the apparatus is not a closed system.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves. The use of a blast shield is strongly recommended.

  • Handling Solids: If handling a stabilized, isolated diazonium salt, use only plastic or Teflon spatulas to avoid friction from metal.[12][16]

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication, Organic Process Research & Development.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Scribd. (n.d.). Reactions of Diazonium Salts in Synthesis. Retrieved from [Link]

  • Millar, J. A., et al. (2020).
  • Google Patents. (n.d.). CN101636380A - Process for preparing aromatic diazonium salts.
  • Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.5: Substitution Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Science Info. (2023). Aryl diazonium salt: Preparation, Properties, Reactions Applications. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). The Role of Benzothiazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions.
  • ResearchGate. (2025). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Retrieved from [Link]

  • International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

Sources

Application Note: 5-Methoxy-1,3-benzothiazol-4-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 5-Methoxy-1,3-benzothiazol-4-amine as a privileged scaffold in kinase inhibitor design. This specific isomer represents a potent Adenine Mimic , capable of forming high-affinity hydrogen bonds with the kinase hinge region.

Part 1: Executive Summary & Rationale

The 5-Methoxy-1,3-benzothiazol-4-amine scaffold is a bicyclic heteroaromatic system designed to mimic the adenosine moiety of ATP. Unlike the more common 2-aminobenzothiazoles, the 4-amino substitution pattern positions the exocyclic amine and the endocyclic nitrogen (N3) to perfectly complement the donor-acceptor motif of the kinase hinge region (typically residues like Glu and Leu backbone carbonyls/amines).

Key Structural Features[1][2]
  • N3 (Endocyclic Nitrogen): Acts as a Hydrogen Bond Acceptor (mimics Adenine N1).

  • 4-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (mimics Adenine N6).

  • 5-OCH₃ (Methoxy Group): Provides electron density to the ring (increasing N3 basicity) and induces a steric twist that can displace water molecules or interact with the "Gatekeeper" residue, enhancing selectivity.

  • C2 Position: The primary vector for growing the molecule into the hydrophobic pocket or solvent-exposed region (Ribose pocket).

Part 2: Chemical Synthesis Protocol

The synthesis of the 4-amino isomer is more challenging than the 2-amino variant due to regioselectivity requirements. The most robust route involves the nitration of a pre-formed benzothiazole core followed by reduction.

Workflow Diagram: Synthesis of the Scaffold

SynthesisPath Start 5-Methoxy-1,3-benzothiazole Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter 4-Nitro-5-methoxy-1,3-benzothiazole (Isomer Separation) Step1->Inter Regio-isomer Purification Step2 Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Nitro Reduct. Product 5-Methoxy-1,3-benzothiazol-4-amine (Target Scaffold) Step2->Product Yields Core Deriv C2-Functionalization (Lithiation/Electrophile) Product->Deriv Library Gen.

Figure 1: Synthetic pathway for generating the 4-amino-5-methoxybenzothiazole core.

Detailed Protocol: Synthesis of 5-Methoxy-1,3-benzothiazol-4-amine

Reagents: 5-Methoxy-1,3-benzothiazole (CAS: 2942-06-5), Fuming Nitric Acid, Sulfuric Acid, Iron Powder, Ammonium Chloride, Ethanol.

Step 1: Regioselective Nitration

  • Dissolve 5-methoxy-1,3-benzothiazole (10.0 g, 60.5 mmol) in conc. H₂SO₄ (50 mL) at -10°C.

  • Add a mixture of fuming HNO₃ (4.2 g) and H₂SO₄ (10 mL) dropwise over 30 minutes, maintaining temperature below 0°C. Note: The methoxy group directs ortho/para. Position 4 (ortho) and 6 (ortho) are activated. Position 4 is sterically crowded but electronically favored for the "kinetic" product.

  • Stir at 0°C for 2 hours.

  • Pour onto crushed ice. Filter the yellow precipitate.

  • Purification: The crude solid contains both 4-nitro and 6-nitro isomers. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-nitro isomer typically elutes second due to intramolecular H-bonding between the nitro group and the methoxy oxygen.

    • Target Intermediate:5-methoxy-4-nitro-1,3-benzothiazole .

Step 2: Reduction to Amine

  • Suspend the 4-nitro intermediate (5.0 g) in Ethanol/Water (4:1, 100 mL).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux for 4 hours. The yellow color should fade to a beige/brown suspension.

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate and extract with Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate to yield 5-Methoxy-1,3-benzothiazol-4-amine as a light brown solid.

Step 3: C2-Functionalization (Library Generation) To create a kinase inhibitor library, the C2 position must be functionalized.

  • Protocol: Protect the 4-NH₂ (e.g., Boc-anhydride). Treat with n-BuLi at -78°C (lithiation occurs exclusively at C2). Quench with electrophiles (e.g., aldehydes, formamides, or iodine for subsequent Suzuki coupling).

Part 3: Biological Assay Protocols

Once the scaffold is derivatized, its efficacy is validated using biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo)

This assay measures the amount of ADP produced by the kinase reaction, quantifying the inhibitor's ability to compete with ATP.

Materials:

  • Kinase Enzyme (e.g., CDK2, PI3K, or CLK2).

  • Substrate (Peptide or Protein).[1]

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

  • Test Compound (Benzothiazole derivative).[2][1][3][4][5][6][7][8]

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Transfer 50 nL to a 384-well plate.

  • Enzyme Mix: Add 2.5 µL of Kinase/Substrate mix in 1x Kinase Buffer. Incubate 10 min at RT (allows compound to bind hinge).

  • Reaction Start: Add 2.5 µL of ATP (at K_m concentration). Incubate for 60 min at RT.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Validates that the benzothiazole compound enters the cell and binds the target kinase.

Protocol:

  • Treat cells (e.g., HeLa) with compound (1 µM) or DMSO for 1 hour.

  • Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Divide into 10 aliquots. Heat each aliquot to a different temperature (40°C–67°C) for 3 minutes.

  • Cool, centrifuge to pellet precipitated (denatured) proteins.

  • Analyze supernatant via Western Blot for the target kinase.

  • Result: A shift in the thermal stability curve (higher T_agg) compared to DMSO indicates binding.

Part 4: Structure-Activity Relationship (SAR) Guide

Use the following table to interpret data generated from the scaffold.

Structural RegionModificationExpected EffectRationale
4-NH₂ AlkylationLoss of Activity Destroys the H-bond donor capability required for hinge binding.
5-OCH₃ Change to -HReduced Potency Loss of electron donation to N3; loss of hydrophobic contact with gatekeeper.
5-OCH₃ Change to -OEtVariable May improve potency if the pocket allows, but often clashes sterically.
C2-H Aryl GroupHigh Potency Extends into the hydrophobic pocket (selectivity determinant).
C2-H Amide LinkerSolubility/ADME Allows attachment of solubilizing groups (e.g., piperazine) into solvent.
Binding Mode Visualization

BindingMode Backbone_CO Hinge Backbone (C=O) [Acceptor] Inhibitor_NH2 4-NH2 Group [Donor] Backbone_CO->Inhibitor_NH2 H-Bond Backbone_NH Hinge Backbone (N-H) [Donor] Inhibitor_N3 Benzothiazole N3 [Acceptor] Inhibitor_N3->Backbone_NH H-Bond Inhibitor_OMe 5-Methoxy Group [Gatekeeper Contact] Inhibitor_OMe->Inhibitor_NH2 Intramolecular Clash/Bond

Figure 2: Schematic of the hydrogen bonding network between the 5-methoxy-1,3-benzothiazol-4-amine scaffold and the kinase hinge region.

Part 5: References

  • Pierce, A. C., et al. (2025). Hinge Binder Scaffold Hopping Identifies Potent Kinase Inhibitors. Journal of Medicinal Chemistry.

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT Application Notes.

  • Vertex AI Search. (2026). Synthesis of Aminobenzothiazoles from Thiadiazolines. Taylor & Francis Online.

  • PubChem. (2025).[4][9] Compound Summary: 4-Methoxy-2-aminobenzothiazole (Isomer Comparison). National Library of Medicine.[9]

  • Promega. (2024). ADP-Glo™ Kinase Assay Protocol. Promega Technical Manual.

Sources

Preparation of Schiff bases from 5-Methoxy-1,3-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Schiff Bases from 5-Methoxy-1,3-benzothiazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiazole-Derived Schiff Bases

Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These structures are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] When the benzothiazole nucleus is functionalized to form Schiff bases—compounds containing an azomethine or imine (-C=N-) group—the resulting molecules often exhibit enhanced and diverse biological potential.[4][5] The imine group is crucial, acting as a key pharmacophore that can coordinate with metal ions and interact with biological targets.[6]

This guide provides a detailed protocol for the synthesis of novel Schiff bases starting from 5-Methoxy-1,3-benzothiazol-4-amine. The presence of the methoxy group (-OCH₃) is of particular interest as this electron-donating substituent can modulate the electronic properties and lipophilicity of the final compound, potentially enhancing its bioactivity and cell permeability.[7][8] We will explore the synthesis, purification, and characterization of these target compounds, providing the scientific rationale behind each step to ensure reproducibility and success.

Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction. It involves the nucleophilic addition of a primary amine to a carbonyl group (from an aldehyde or ketone) to form an unstable intermediate called a carbinolamine. This intermediate then undergoes dehydration, typically catalyzed by a weak acid, to yield the stable imine, or Schiff base.[9] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.

Below is the general reaction scheme for the synthesis described in this protocol.

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Amine 5-Methoxy-1,3-benzothiazol-4-amine SchiffBase Schiff Base Amine->SchiffBase + R-CHO Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Conditions Ethanol Glacial Acetic Acid (cat.) Reflux

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base, (E)-N-(salicylidene)-5-methoxy-1,3-benzothiazol-4-amine, via the condensation of 5-Methoxy-1,3-benzothiazol-4-amine with salicylaldehyde.

Materials and Reagents
  • 5-Methoxy-1,3-benzothiazol-4-amine

  • Salicylaldehyde (or other substituted aromatic aldehydes)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of 5-Methoxy-1,3-benzothiazol-4-amine (e.g., 1.80 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (e.g., 1.22 g, 10 mmol). An immediate color change is often observed.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.[10][11] The acid acts as a catalyst to facilitate the dehydration of the carbinolamine intermediate.[12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 3-4 hours while maintaining gentle stirring.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reflux period, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[10]

  • Purification: The crude product is purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow the solution to cool slowly to room temperature to form pure crystals. Filter the purified crystals and dry them in a vacuum oven.

Experimental Workflow

The entire process, from initial setup to final analysis, is outlined in the workflow diagram below.

G start Start dissolve_amine Dissolve Amine in Ethanol start->dissolve_amine add_aldehyde Add Aldehyde & Acetic Acid dissolve_amine->add_aldehyde reflux Reflux for 3-4h add_aldehyde->reflux cool Cool to Room Temp & Ice Bath reflux->cool filter Filter & Wash (Cold Ethanol) cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize characterize Characterize Product (FT-IR, NMR, MS) recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Data Summary and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base.

Table 1: Reaction Parameters and Expected Outcomes
ParameterValue / DescriptionRationale
Reactants 5-Methoxy-1,3-benzothiazol-4-amine, SalicylaldehydeAmine and aldehyde are the fundamental components for Schiff base formation.
Molar Ratio 1:1Ensures complete consumption of starting materials for optimal yield.
Solvent Absolute EthanolGood solvent for both reactants and allows for easy product precipitation upon cooling.[7]
Catalyst Glacial Acetic AcidCatalyzes the dehydration step, accelerating the reaction rate.[11]
Temperature Reflux (~78°C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 3-4 hoursTypically sufficient for the reaction to proceed to completion.
Expected Yield >80%Condensation reactions of this type are generally high-yielding.
Appearance Yellow crystalline solidSchiff bases are often colored, crystalline compounds.
Spectroscopic Validation

The formation of the Schiff base is confirmed by analyzing the spectral data and identifying key functional group changes.

  • FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1610-1640 cm⁻¹ region.[10] Concurrently, the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) will disappear.

  • ¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet peak in the δ 8.0-9.0 ppm range, which is attributed to the azomethine proton (-N=CH-).[6][13] Signals corresponding to the aromatic protons and the methoxy group protons (a singlet around δ 3.8-4.0 ppm) will also be present.

  • ¹³C NMR Spectroscopy: A signal in the δ 160-170 ppm region is characteristic of the imine carbon (C=N), providing further structural confirmation.[6]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, matching the calculated mass of the target Schiff base.[4]

Table 2: Expected Spectroscopic Data for the Product
TechniqueExpected ObservationSignificance
FT-IR (cm⁻¹) ~1625 (strong)Appearance of C=N (azomethine) stretch
Disappearance of ~3350 & ~1700Absence of N-H (amine) and C=O (aldehyde) stretches
¹H NMR (δ, ppm) 8.5 - 8.9 (singlet, 1H)Azomethine proton (-N=CH-)
6.8 - 8.0 (multiplet)Aromatic protons
~3.9 (singlet, 3H)Methoxy (-OCH₃) protons
¹³C NMR (δ, ppm) ~165Imine carbon (C=N)
Mass Spec (m/z) M+ peak at ~284.07Corresponds to the molecular weight of C₁₅H₁₂N₂O₂S

Applications in Drug Discovery and Beyond

Schiff bases derived from the benzothiazole scaffold are versatile compounds with significant potential in drug development. They are investigated for a multitude of therapeutic applications:

  • Anticancer Agents: Many benzothiazole Schiff bases have shown potent cytotoxic activity against various cancer cell lines.[5][8]

  • Antimicrobial and Antifungal Activity: The imine linkage is often associated with potent antibacterial and antifungal properties.[2][14]

  • Antioxidant and Anti-inflammatory Properties: These compounds can act as radical scavengers and inhibitors of inflammatory pathways.[3][4]

  • Coordination Chemistry: As versatile ligands, they form stable complexes with various metal ions, leading to new materials and catalysts.[10][15][16]

The synthesis of a library of derivatives from 5-Methoxy-1,3-benzothiazol-4-amine by varying the aldehyde component allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Pharmaceuticals, 17(2), 249.
  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 881-886.
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. (2022). Asian Journal of Chemistry, 7(3), 1-10. Available at: [Link]

  • Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. (2022). Chemistry & Chemical Technology, 16(2), 209-220.
  • Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability. (2021). Molecules, 26(18), 5521. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases. (2006). Molecules, 11(3), 206-211. Available at: [Link]

  • Schiff base complexes of rare earth metal ions: Synthesis, characterization and catalytic activity for the oxidation of aniline and substituted anilines. (2014). Journal of Organometallic Chemistry, 753, 72-80. Available at: [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2022). Baghdad Science Journal, 19(2), 378-384. Available at: [Link]

  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. (2010). Journal of Chemical and Pharmaceutical Research, 2(5), 450-457.
  • An Efficient Catalyst for the Synthesis of Schiff Bases. (2014). Journal of the Chemical Society of Pakistan, 36(4). Available at: [Link]

  • Spectroscopic characterization for the Schiff base 5. (2019). ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (2024). E3S Web of Conferences, 497, 02008. Available at: [Link]

  • Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. (2024). Qeios. Available at: [Link]

  • Scheme 1: Synthesis of Shiff's bases,... (2021). ResearchGate. Available at: [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). Indian Journal of Pharmaceutical Education and Research, 54(2s), s202-s212. Available at: [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with (Co, Ni) transition metal ion's. (2014). Der Pharma Chemica, 6(6), 68-72.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2022). International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Available at: [Link]

  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][4]dioxol-5-yl) Acrylic Acid. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 811-817. Available at:

Sources

Topic: 5-Methoxy-1,3-benzothiazol-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-Methoxy-1,3-benzothiazol-4-amine as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1][2][3]

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and FBDD Specialists.[1][2][3]

Part 1: Application Note – The "Adenine Mimic" Strategy

Introduction: The Privileged Scaffold

5-Methoxy-1,3-benzothiazol-4-amine is a specialized heteroaromatic fragment designed to function as a purine mimetic .[1][2][3] Unlike the more common 2-aminobenzothiazoles (which often target glutamate receptors or ion channels), the 4-amino isomer presents a hydrogen-bond donor/acceptor motif spatially analogous to the N1-C6-NH2 region of Adenine.[1][2][3]

This specific substitution pattern—an amine at position 4 and a methoxy group at position 5—confers unique physicochemical properties ideal for targeting ATP-binding sites in Kinases , HSP90 , and DNA Gyrase .[3]

PropertyValue (Est.)Relevance to FBDD
MW ~180.2 DaAdheres strictly to the "Rule of 3" (MW < 300).[1][2][3]
cLogP ~1.8 - 2.1Ideal lipophilicity for membrane permeability and hydrophobic pocket occupancy.[1][2]
H-Bond Donors 2 (NH₂)Critical for "Hinge Binding" (e.g., backbone carbonyls).[2][3]
H-Bond Acceptors 3 (N, S, O)The N3 nitrogen acts as a key acceptor (analogous to N1 in Adenine).[3]
PSA ~60 ŲHigh ligand efficiency (LE) potential.[2][3]
Chemical Biology & Rationale

Mechanism of Action (Binding Mode): In the ATP-binding pocket of kinases, the 1,3-benzothiazole-4-amine core typically adopts a pose where:

  • N3 (Ring Nitrogen): Accepts a hydrogen bond from the backbone NH of the "hinge" region.[3]

  • 4-NH₂ (Exocyclic Amine): Donates a hydrogen bond to the backbone Carbonyl of the hinge.[2][3]

  • 5-OCH₃ (Methoxy): Projects into the hydrophobic "Gatekeeper" pocket or the solvent-exposed front, depending on the specific kinase isoform.[2][3] This group provides a critical growth vector for hit-to-lead optimization.[1][2][3]

Why 5-Methoxy?

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the aromatic ring, slightly raising the pKa of the N3 nitrogen, thereby strengthening the H-bond interaction with the protein backbone.[3]

  • Solubility: The ether linkage disrupts planarity slightly compared to a methyl group, potentially improving aqueous solubility—a critical bottleneck in fragment screening.[3]

Part 2: Experimental Protocols

Protocol 1: Synthesis & Quality Control

Note: While many benzothiazoles are commercially available, the 4-amino-5-methoxy isomer is often synthesized de novo to ensure isomeric purity.[1][2][3]

A. Synthesis (Reduction Route) Principle: Selective reduction of 5-methoxy-4-nitro-1,3-benzothiazole.[1][2][3]

  • Reagents: 5-methoxy-4-nitro-1,3-benzothiazole (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1][3]

  • Procedure:

    • Dissolve the nitro precursor in EtOH/H₂O.[2]

    • Add Fe powder and NH₄Cl.[2]

    • Reflux at 80°C for 2 hours under N₂ atmosphere.[2]

    • Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.[3]

    • Filter hot through Celite to remove iron residues.[2]

    • Concentrate filtrate and recrystallize from EtOH.[2]

  • Yield: Typically 75–85%.[2]

B. QC Criteria for FBDD Library Inclusion

  • Purity: >95% by LC-MS (ESI+).

  • Solubility Check: Must be soluble at 100 mM in DMSO (stock) and 1 mM in PBS (assay buffer) without precipitation.

  • Aggregation Assay: Run DLS (Dynamic Light Scattering) at 500 µM to ensure the fragment does not form promiscuous colloidal aggregates.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and residence time (

) against a target protein (e.g., HSP90 or a Kinase).[3]

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.[3]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).[3]

  • Instrument: Biacore T200 or 8K.

Step-by-Step Methodology:

  • Immobilization:

    • Immobilize the target protein to a level of ~2000–3000 RU (high density is required for low-affinity fragments).[2][3]

    • Leave Flow Cell 1 (FC1) unmodified as a reference.[3]

  • Sample Preparation:

    • Prepare a concentration series of the fragment: 0, 10, 30, 100, 300, 1000 µM in Running Buffer.[3]

    • Crucial: Match the DMSO concentration exactly (e.g., 1%) between samples and running buffer to avoid "bulk refractive index" jumps.[3]

  • Injection Cycle:

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 30 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Solvent correction is mandatory.[2]

    • Fit data to a Steady-State Affinity (1:1) model.[1][2][3]

    • Success Criteria: Square-wave sensorgrams indicating fast on/off kinetics typical of fragments.[1][2]

      
       should be in the range of 100 µM – 2 mM.
      
Protocol 3: X-ray Crystallography (Soaking)

Objective: Structural validation of the binding mode to guide "Fragment Growing."

  • Crystal Preparation:

    • Grow apo-crystals of the target protein using standard hanging-drop vapor diffusion.[1][2]

  • Soaking Solution:

    • Dissolve the fragment in 100% DMSO to 100 mM.[2]

    • Prepare the "Soak Buffer": Mother Liquor + 10–20 mM Fragment (Final DMSO < 10%).[3]

  • Soaking Procedure:

    • Transfer crystals into the Soak Buffer using a loop.[2]

    • Incubate for 1–24 hours (optimize for crystal stability).

    • Tip: If crystals crack, use a "step-soak" (5 mM → 10 mM → 20 mM).[2][3]

  • Data Collection:

    • Flash-cool in liquid nitrogen.[1][2]

    • Collect data at a synchrotron source (100 K).[3]

  • Refinement:

    • Look for positive

      
       density in the ATP pocket.[1][2]
      
    • Model the benzothiazole ring first; the methoxy group density should confirm the orientation.

Part 3: Visualization & Logic

Figure 1: FBDD Screening Cascade

This diagram illustrates the logical flow from library selection to hit validation using this specific scaffold.[2]

FBDD_Workflow Library Fragment Library (Benzothiazole Scaffolds) QC QC: Solubility & Aggregation (NMR/DLS) Library->QC Filter Screen Primary Screen (STD-NMR or SPR) QC->Screen Pass Validation Hit Validation (Dose-Response SPR) Screen->Validation Single Point Hits Struct Structural Biology (X-ray Soaking) Validation->Struct Confirmed Binders Opt Hit-to-Lead (Growth from 5-OMe) Struct->Opt Vector ID Opt->Struct Iterative Design

Caption: The critical path for validating 5-methoxy-1,3-benzothiazol-4-amine as a starting point for lead optimization.

Figure 2: Binding Mode Interaction Map (Conceptual)

This diagram represents the theoretical interaction of the fragment within a Kinase Hinge region (e.g., CDK2 or SRC).[3]

Binding_Mode cluster_fragment 5-Methoxy-1,3-benzothiazol-4-amine Backbone_NH Hinge Backbone NH (H-Bond Donor) N3 Benzothiazole N3 (Acceptor) Backbone_NH->N3 H-Bond Backbone_CO Hinge Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) NH2 4-Amine (Donor) NH2->Backbone_CO H-Bond OMe 5-Methoxy Group (Vector) OMe->Gatekeeper Van der Waals

Caption: Schematic of the bidentate hydrogen bonding network mimicking the Adenine-Hinge interaction.

References

  • Vertex Pharmaceuticals. (2023).[2][3] Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors. Journal of Medicinal Chemistry.[2] Link[3]

  • National Institutes of Health (NIH). (2021).[2][3] Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PubMed Central.[2] Link

  • BenchChem. (2025).[2][3] The Benzothiazole Scaffold: A Cornerstone in Drug Discovery.[2][4] Technical Guide.[2] Link

  • MDPI. (2024).[2][3] Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles.[1][2][3] Molecules.[2][5][6][7][8][9][10][11][12] Link

  • ChemicalBook. (2026).[2][3] 5-Methoxy-1,3-benzothiazol-2-amine Product Properties.Link[3]

Sources

Troubleshooting & Optimization

Overcoming regioselectivity issues in benzothiazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in Benzothiazole Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Welcome to the Benzothiazole Synthesis Support Module

Mission: This guide addresses the persistent challenge of regioselectivity during the cyclization of meta-substituted arylthioureas and thioanilides. We move beyond generic textbook mechanisms to provide actionable troubleshooting for controlling the 5- vs. 7-position isomer distribution.

Part 1: The Regioselectivity Decision Engine

Before starting your synthesis, determine if your current pathway can theoretically yield the desired isomer.[1] The most common failure mode is attempting to force a radical cyclization (Jacobson/Hugerschhoff) to produce a sterically disfavored isomer.

Visual Guide: Method Selection Strategy

BenzothiazoleDecisionTree Start Target: Substituted Benzothiazole SubstCheck Is the Aniline Precursor Meta-Substituted? Start->SubstCheck DesiredIsomer Which Isomer do you need? SubstCheck->DesiredIsomer Yes (Meta-Substituted) MethodJacobson Method A: Oxidative Cyclization (Jacobson/Hugerschhoff) *Sterics usually dominate* SubstCheck->MethodJacobson No (Para/Ortho only) Iso5 5-Substituted Isomer (Closed AWAY from substituent) DesiredIsomer->Iso5 Iso7 7-Substituted Isomer (Closed TOWARD substituent) DesiredIsomer->Iso7 Iso5->MethodJacobson If substituent is Alkyl/Bulky MethodCondense Method B: 2-Aminothiophenol Condensation *Regiospecific* Iso5->MethodCondense If substituent is Halogen/EWG Iso7->MethodJacobson If substituent is Halogen (sometimes) Iso7->MethodCondense Most Reliable Route MethodBlock Method C: Blocking Group Strategy (Install halogen at C2, cyclize, remove) Iso7->MethodBlock Alternative

Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern of the benzothiazole ring.

Part 2: Troubleshooting The Jacobson/Hugerschhoff Cyclization

Context: This method involves the oxidative cyclization of thiobenzanilides or arylthioureas, typically using reagents like


, 

, or PIFA.[1]

The Problem: When cyclizing a meta-substituted substrate (e.g., 3-methylphenylthiourea), the ring can close at the sterically hindered position (yielding the 7-isomer) or the open position (yielding the 5-isomer).[2]

Mechanism & Causality

The reaction proceeds via a radical cation or sulfenyl halide intermediate.

  • Electronic Control: The electrophilic sulfur attacks the most electron-rich position.[2]

  • Steric Control: The ring closure avoids steric clash with the meta-substituent.[2]

Substituent (R) at meta-positionMajor Product (Isomer)Dominant Factor
Alkyl (Me, Et, t-Bu) 5-Substituted (Closes away)Steric: The bulky alkyl group blocks the 2-position (ortho), forcing closure at the 6-position.[2]
Halogen (F, Cl) Mixture or 7-Substituted Electronic: Halogens are small enough that sterics are weak, but they deactivate the ring.[1][2] Cyclization may occur at the 2-position (yielding 7-sub) due to specific resonance stabilization or "ortho-effect."[2]
Strong EDG (OMe) 7-Substituted (Often)Electronic: The methoxy group strongly activates the ortho and para positions.[2] The position between the amine and OMe (C2) is highly activated, often overriding sterics.[1][2]
FAQ: Troubleshooting Oxidative Cyclization

Q1: I am getting a 1:1 mixture of isomers. How can I shift the ratio?

  • Answer: You rarely can shift a 1:1 mixture significantly with the same reagent. However, switching the oxidant mechanism can help.[1]

    • Try PIFA (Phenyliodine(III) bis(trifluoroacetate)): This reagent works via a "soft" radical cation mechanism at lower temperatures (

      
      ), which increases sensitivity to steric differences, potentially favoring the 5-isomer (less hindered).[1]
      
    • Try Solvent Switch: Change from polar protic (AcOH) to non-polar (DCM) or fluorinated solvents (TFE).[1][2] TFE stabilizes radical cations, potentially enhancing regioselectivity.[1]

Q2: My reaction yields are low due to over-bromination. What is the fix?

  • Answer: Stop using elemental Bromine (

    
    ).[1][2] It is too aggressive.
    
    • Solution: Use Benzyltrimethylammonium tribromide (OATB) or Tetrabutylammonium tribromide .[1][2] These are solid, weighable equivalents of

      
       that release bromine slowly, preventing side reactions on the electron-rich aniline ring.[1][2]
      

Q3: Can I use a "Blocking Group" to force the 5-isomer?

  • Answer: Yes. If you need the 5-isomer but keep getting the 7-isomer (or vice versa), install a Bromine atom at the unwanted position on the aniline before making the thiourea.[2]

    • Workflow: Brominate aniline

      
       Make thiourea 
      
      
      
      Cyclize (Regiospecific)
      
      
      Debrominate (Pd/C,
      
      
      or LiAlH4).[1][2]
Part 3: The "Pre-Defined" Route (2-Aminothiophenol Condensation)

If the oxidative cyclization fails to give the correct isomer, you must switch to the condensation of 2-aminothiophenols with aldehydes/acids.[2] This method is regiospecific because the sulfur and nitrogen positions are fixed before the ring closes.

The Bottleneck: Synthesizing the specific meta-substituted 2-aminothiophenol.[2]

Protocol: Disulfide Scission (The Herz Reaction Alternative)

Instead of the dangerous Herz reaction (


), use the Base-Mediated Hydrolysis of Benzothiazoles  (reverse engineering) or Newman-Kwart Rearrangement  to access the thiophenol.[2]

Recommended Workflow for Regiocontrol:

  • Start with a commercially available meta-substituted aniline.

  • Thiocyanation: React with

    
     to get the 2-aminobenzothiazole (this will give the mixture you are trying to avoid, e.g., 5- and 7-isomers).[2]
    
  • Separation: It is often easier to separate the isomers of 2-aminobenzothiazole by chromatography than the final drug product.[2]

  • Hydrolysis: Take the pure separated isomer, hydrolyze it (KOH/Ethylene Glycol, reflux) to the pure 2-aminothiophenol.

  • Re-Cyclization: Condense this pure thiophenol with your specific aldehyde to get the final target.

Part 4: Experimental Protocols
Protocol A: Mild PIFA-Mediated Cyclization (Jacobson Variant)

Best for: Temperature-sensitive substrates and maximizing steric control.[2]

  • Preparation: Dissolve the arylthiourea (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) or DCM (0.1 M concentration).

  • Addition: Cool the solution to

    
    . Add PIFA  (1.1 equiv) dissolved in a minimum amount of the same solvent dropwise over 10 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature. Monitor by TLC.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Note: TFE is critical here; it stabilizes the radical cation intermediate, often improving yields and cleanliness compared to acetic acid.

Protocol B: Copper-Catalyzed C-H Activation (For Thioanilides)

Best for: Overriding electronic bias using Directing Groups.[2]

  • Reagents: Thioanilide substrate (1.0 equiv),

    
     (10-20 mol%), 1,10-Phenanthroline (20 mol%), 
    
    
    
    (2.0 equiv).[1][2]
  • Solvent: DMF or DMSO (dry).

  • Conditions: Heat to

    
     under Argon atmosphere for 12-24 hours.
    
  • Mechanism: This proceeds via a Cu-S intermediate that activates the ortho-C-H bond.[2] It is less sensitive to electronic deactivation than the radical method.

Part 5: Visualizing the Mechanism

The following diagram illustrates the bifurcation point in the oxidative cyclization of a meta-substituted thioanilide.

OxidativeCyclization Start Meta-Substituted Thioanilide Radical Sulfenyl Radical/Cation Intermediate Start->Radical Oxidation (PIFA/Br2) PathA Path A: Attack at C2 (Ortho to Substituent) Radical->PathA Favored by Electronics (e.g., OMe, Cl) PathB Path B: Attack at C6 (Para to Substituent) Radical->PathB Favored by Sterics (e.g., t-Bu, Me) Prod7 7-Substituted Benzothiazole (Sterically Hindered) PathA->Prod7 Prod5 5-Substituted Benzothiazole (Sterically Favored) PathB->Prod5

Figure 2: Mechanistic bifurcation in the oxidative cyclization of meta-substituted thioanilides.

References
  • Jordan, A. D., et al. "Jacobson Cyclization."[1] Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1] Link

  • Downer-Riley, N. K., & Jackson, Y. A. "PIFA-mediated synthesis of benzothiazoles from thiobenzanilides."[1] Tetrahedron, 2008.[1] Link[1][2]

  • Bose, D. S., et al. "Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides." Synthesis, 2007.[1][3] Link

  • Joyce, L. L., et al. "The development of a mild and efficient synthesis of 2-aminobenzothiazoles." Tetrahedron Letters, 2010.[1] (Discusses Benzyltrimethylammonium tribromide).[1][2] Link[1][2]

  • Wang, M., et al. "Palladium-catalyzed intramolecular C-S bond formation: mechanism and regioselectivity."[1] Journal of Organic Chemistry, 2012.[1] Link[1][2]

Sources

Preventing oxidation of 4-aminobenzothiazoles during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 4-Aminobenzothiazoles

Welcome to the technical support guide for the handling and storage of 4-aminobenzothiazole and its derivatives. This resource is designed for researchers, chemists, and professionals in drug development who work with these sensitive compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, ensuring the integrity and purity of your materials over time.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-aminobenzothiazole powder has turned from off-white to yellow/brown during storage. What is happening and is the material still usable?

A: This color change is a classic indicator of oxidation. The primary amino group (-NH₂) on the benzothiazole ring is susceptible to autoxidation, a reaction with atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal impurities.

The Causality: Aromatic amines, like 4-aminobenzothiazole, can undergo oxidation to form highly colored, conjugated products, often involving the formation of nitroso, nitro, and polymeric species. The reaction proceeds via a free-radical mechanism, which is why it can be initiated by light (photo-oxidation) or heat (thermo-oxidation).[1][2] The initial products can then participate in further reactions, leading to a complex mixture of colored impurities.

Is it usable? The usability depends entirely on the requirements of your downstream application. For applications requiring high purity, such as reference standards or late-stage pharmaceutical synthesis, the material should be purified before use. For early-stage discovery or applications where minor impurities are tolerated, it may be usable, but you risk introducing unknown variables into your experiment. It is always best practice to confirm the purity analytically (e.g., by TLC, HPLC, or NMR) before proceeding.

Q2: What are the primary factors that accelerate the oxidation of 4-aminobenzothiazoles?

A: Several environmental factors can significantly increase the rate of degradation. Understanding these is the first step toward effective prevention.

  • Oxygen: As the primary reactant, the presence of atmospheric oxygen is the most critical factor.[2][3] The more oxygen your sample is exposed to, the faster it will degrade.

  • Light (UV/Visible): Light, particularly UV light, provides the energy to initiate the radical chain reactions of oxidation. Storing samples in clear glass vials on a lab bench is a common cause of degradation.[4]

  • Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[1] Storing samples at ambient or elevated temperatures will shorten their shelf-life.

  • Trace Metal Impurities: Metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions, significantly speeding up decomposition.[5] Ensure you use high-purity solvents and clean glassware.

  • Moisture: Adsorbed moisture on glassware or in the sample itself can facilitate oxidation pathways.[6][7]

Q3: What are the ideal short-term and long-term storage conditions for 4-aminobenzothiazoles?

A: Proper storage is the most effective preventative measure. The optimal conditions depend on the intended duration of storage.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale & Expert Insight
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Lower temperatures drastically slow the rate of oxidation. For long-term storage, freezing is highly recommended to minimize molecular motion.
Atmosphere Tightly sealed containerInert Gas Blanket (Argon or Nitrogen)For short-term use, a well-sealed container minimizes new oxygen ingress. For long-term stability, physically displacing all oxygen with an inert gas is critical.[4][7]
Light Amber glass vial or container wrapped in foilAmber glass vial stored in the darkPrevents photo-oxidation. Amber vials block a significant portion of UV and visible light.[4] Always store containers inside a secondary box or cabinet.
Container Glass vial with a PTFE-lined capFused-glass ampoule or vial with a high-quality septum cap (e.g., Sure/Seal™)[6]Avoids potential reactivity with plasticizers or other container components. For the highest level of protection, ampulization under vacuum or inert gas provides a perfect seal.
Q4: How do I properly prepare a 4-aminobenzothiazole sample for long-term storage under an inert atmosphere?

A: Blanketing the sample with an inert gas like argon or nitrogen is a standard and highly effective technique.[4][7] This requires basic laboratory equipment designed for handling air-sensitive compounds.

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

Objective: To replace the oxygen-containing atmosphere in a storage vial with a dry, inert gas (Argon or Nitrogen) to prevent oxidation.

Materials:

  • 4-aminobenzothiazole solid sample

  • Dry, amber glass vial with a PTFE-lined screw cap or a septum-sealed vial

  • Schlenk line or glovebox

  • Source of high-purity, dry nitrogen or argon gas

  • Vacuum pump

Methodology (Using a Schlenk Line):

  • Preparation: Ensure all glassware is scrupulously clean and oven-dried (e.g., at 125°C for at least 4 hours) to remove adsorbed moisture.[6] Allow the vial to cool to room temperature under a stream of inert gas or in a desiccator.

  • Sample Addition: Quickly add the 4-aminobenzothiazole solid to the prepared vial. If possible, perform this step in an environment with low humidity.

  • Connection to Schlenk Line: Attach the vial to the Schlenk line via a needle adapter or sidearm.

  • Purge Cycle: This is the critical step to remove atmospheric gases.

    • Evacuation: Gently open the vial to the vacuum line. Evacuate the headspace for 1-2 minutes. Be careful not to apply a vacuum so strong that it sublimes your material or pulls fine powder into the line.

    • Backfill: Close the connection to the vacuum and slowly introduce the inert gas (Nitrogen or Argon) into the vial until it reaches atmospheric pressure.

  • Repeat: Repeat the "Evacuation" and "Backfill" steps (Step 4) at least three to five times. This series of cycles effectively removes residual oxygen and moisture.[7]

  • Final Seal: After the final backfill cycle, ensure the vial is under a slight positive pressure of inert gas. Securely tighten the screw cap or ensure the septum is well-seated. For extra protection, wrap the cap/septum area with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and "Stored under Inert Gas." Place the vial in the appropriate temperature-controlled and dark environment (e.g., a -20 °C freezer).[8]

Q5: Should I use a chemical antioxidant or stabilizer for my 4-aminobenzothiazole sample?

A: For solid-state storage, adding an antioxidant is generally not necessary if the material is stored properly under an inert atmosphere at low temperature. However, if the material is stored in solution or if the highest stability is required, an antioxidant can be beneficial.

Aromatic amine antioxidants function by acting as radical scavengers, interrupting the auto-oxidation process by donating a hydrogen atom to reactive free radicals.[1]

Recommended Stabilizers:

  • Butylated Hydroxytoluene (BHT): A common and effective phenolic antioxidant.[9] It is typically added at low concentrations (e.g., 0.01 - 0.1% by weight).

  • Vitamin E (α-tocopherol): A natural antioxidant that can also be effective.[9]

Important Considerations:

  • Compatibility: Ensure the chosen antioxidant does not interfere with your downstream reactions or analyses.

  • Purity: The antioxidant itself becomes an impurity in your sample. This is a critical trade-off to consider.

  • Solution vs. Solid: Antioxidants are most effective in solution where radical species have higher mobility. For solid storage, proper atmospheric and temperature control is more critical.

Diagram: Decision Workflow for Storage

The following diagram outlines a decision-making process for selecting the appropriate storage method for your 4-aminobenzothiazole sample.

storage_workflow start Start: New Sample of 4-Aminobenzothiazole duration Intended Storage Duration? start->duration short_term < 1 Month duration->short_term Short long_term > 1 Month duration->long_term Long storage_short Store at 2-8°C In tightly sealed amber vial short_term->storage_short storage_long Store at ≤ -20°C Inert gas atmosphere required long_term->storage_long purity_check Monitor Purity Periodically (e.g., TLC, color check) storage_short->purity_check storage_long->purity_check

Caption: Decision workflow for selecting storage conditions.

Q6: I suspect my sample is already oxidized. How can I confirm this, and can it be purified?

A: Visual inspection (color change) is the first clue, but analytical confirmation is necessary.

Confirmation Methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. A pure sample should show a single spot. Oxidized samples will typically show a streak or multiple spots, often near the baseline, corresponding to more polar, colored impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. An oxidized sample will show multiple peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities, although the spectra of degradation products can be complex. A significant broadening of peaks or the appearance of new signals compared to a reference spectrum indicates impurity.

Purification Methods: If the oxidation is not too severe, purification is often possible.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent is often the most effective method for removing colored impurities.

  • Column Chromatography: For more complex mixtures or smaller quantities, flash column chromatography on silica gel can effectively separate the pure 4-aminobenzothiazole from its more polar oxidation products.[10]

Diagram: Proposed Oxidation Pathway

This simplified diagram illustrates a potential pathway for the autoxidation of 4-aminobenzothiazole, highlighting the formation of radical intermediates that lead to colored products.

oxidation_pathway cluster_main Oxidation of 4-Aminobenzothiazole A 4-Aminobenzothiazole (Ar-NH₂) B Aminyl Radical (Ar-NH•) A->B Initiation (O₂, light, heat) C Peroxy Radical (Ar-NH-OO•) B->C + O₂ E Polymeric Species (Colored Impurities) B->E Dimerization/ Polymerization D Nitroso/Nitro Compounds (Ar-NO, Ar-NO₂) C->D Propagation D->E Further Reactions

Caption: Simplified free-radical oxidation pathway.

References

  • Air Sensitive Compounds. Ossila.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014-02-22).

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Noah Tech.

  • Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems by substituted 4,6-di-tert-butyl-pyrocatechols. PubMed.

  • Time-Sensitive Chemicals. Baylor University Environmental Health & Safety.

  • SAFETY DATA SHEET - 2-Aminobenzothiazole. Sigma-Aldrich. (2025-11-06).

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents (EP1067927B1).

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023-11-04).

  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Education QLD.

  • 4-Aminobenzothiazole Product Page. Apollo Scientific.

  • How to prevent/minimize rapid air oxidation or arylamine. ResearchGate. (2012-09-21).

  • Inhibition of amine oxidation. Google Patents (US20120271026A1).

  • Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites. PMC, NIH.

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Organic Chemistry Portal.

  • 2-Amino-4-chlorobenzothiazole SDS. Echemi.

  • Oxidation of Refractory Benzothiazoles with PMS/CuFe2O4. ACS Publications.

Sources

Optimizing reaction conditions for sterically hindered benzothiazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazole Amination Protocols Ticket ID: BZT-OPT-2026 Subject: Optimization of C-N Coupling for Sterically Hindered Benzothiazole Amines Status: Open [Expert Review]

Executive Summary: The "Deceptive" Heterocycle

You are likely here because your standard Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu) failed.

Benzothiazoles present a "perfect storm" for catalytic failure when coupled with sterically hindered amines:

  • Catalyst Poisoning: The benzothiazole nitrogen (N3) is a potent σ-donor that competes with your phosphine ligand for the Palladium center, leading to catalyst deactivation (often observed as "Pd black" precipitation).

  • Electronic Deactivation: The electron-deficient nature of the benzothiazole ring makes oxidative addition easy, but it makes the subsequent reductive elimination step—already difficult with bulky amines—kinetically sluggish.

This guide moves beyond "recipe following" to "reaction engineering."

Module 1: The Catalyst "Engine" (Ligand Selection)

The Core Problem: With hindered amines (e.g., tert-butylamine, diisopropylamine, or adamantyl-amines), the rate-limiting step is Reductive Elimination .

The Solution: You must use electron-rich, bulky biaryl monophosphine ligands.[1] These ligands occupy a single coordination site, forcing the Pd center into a geometry that relieves steric strain by ejecting the product (Reductive Elimination).

Primary Recommendation: The "Buchwald" Generations
LigandTarget Substrate ClassWhy it works
RuPhos Secondary Amines (Acyclic/Cyclic)Excellent stability; bulk prevents N-binding to Pd.
BrettPhos Primary Amines (Hindered)massive steric bulk accelerates reductive elimination.
tBuBrettPhos Extremely Hindered / AmidesThe "Nuclear Option" for substrates that fail with BrettPhos.
Xantphos Not RecommendedBidentate ligands often fail here because they lock the Pd geometry too tightly, preventing the necessary distortion for hindered elimination.

Protocol 1.0: The "Pre-Catalyst" Advantage Do not mix Pd₂ (dba)₃ and ligand in situ if possible. Inconsistent activation leads to variable induction periods.

  • Standard: Use Pd(OAc)₂ + Ligand (1:2 ratio) with a pre-heating step (80°C, 5 min) in solvent before adding base/substrate.

  • Gold Standard: Use precatalysts like RuPhos-Pd-G4 or BrettPhos-Pd-G4 . These activate essentially instantaneously upon exposure to base.

Module 2: The "Base-Solvent" Matrix

The Core Problem: Benzothiazoles are base-sensitive. Strong bases (NaOtBu) can cause ring-opening or nucleophilic attack at C2 (homocoupling) before the amine reacts.

The Solution: Match the base pKa to your substrate's stability, not just the amine's acidity.

Optimization Matrix
BaseSolventTempUse CaseRisk Factor
NaOtBu Toluene / Dioxane80-100°CStandard. Fast kinetics.High. Can degrade benzothiazole if amine is slow.
LiHMDS THF / Toluene65°CSensitive Groups. Prevents hydrolysis.Med. Silyl group transfer side-reactions possible.
Cs₂CO₃ tBuOH / Dioxane100-110°CHigh Tolerance. Esters/Nitriles present.Low. Requires higher T due to poor solubility.
K₃PO₄ tBuOH / H₂O (5%)90°CFunctionalized. Mildest conditions.Low. Very slow; requires tBuOH to solubilize base.

Module 3: Troubleshooting Decision Tree

Visualizing the Failure Mode Use the diagram below to diagnose your specific failure.

Troubleshooting Start Reaction Outcome? BlackPd Precipitate (Pd Black) Start->BlackPd Turned Black < 1hr NoRxn No Conversion (SM Recovery) Start->NoRxn Remained Clear/Brown SideProd Hydrolysis / Dehalogenation Start->SideProd Wrong Product LigandIssue Ligand Dissociation. Benzothiazole N-coordinated to Pd. BlackPd->LigandIssue OxAddIssue Oxidative Addition Failure. Substrate too electron-rich? NoRxn->OxAddIssue BaseIssue Base too strong (NaOtBu). Solvent wet? SideProd->BaseIssue Soln1 Switch to Precatalyst (G3/G4). Increase Ligand:Pd ratio to 2:1. LigandIssue->Soln1 Soln2 Switch Halide: Cl -> Br -> I. Increase Temp to 110°C. OxAddIssue->Soln2 Soln3 Switch to Cs2CO3 in Dioxane. Add 3Å Mol Sieves. BaseIssue->Soln3

Caption: Diagnostic flow for identifying catalyst deactivation (Black Pd) vs. kinetic stalling (No Rxn).

Module 4: Mechanistic Insight (Why it Fails)

Understanding the cycle allows you to predict necessary changes.

Mechanism LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition LPd0->OxAdd Fast Coord Amine Coordination OxAdd->Coord Reversible Trap Catalyst Trap (Heterocycle Binding) OxAdd->Trap If Ligand is Not Bulky Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination Deprot->RedElim RATE LIMITING (Steric Clash) RedElim->LPd0

Caption: The critical bottleneck for hindered amines is Reductive Elimination. If this step is slow, the catalyst rests in a vulnerable state prone to poisoning (The Trap).

FAQs: Field-Tested Answers

Q1: My reaction turns black immediately upon heating. Why? A: This is "Catalyst Death." The benzothiazole nitrogen is displacing your phosphine ligand.

  • Fix: Switch to a G3 or G4 precatalyst (e.g., RuPhos-Pd-G4). The palladacycle backbone ensures the ligand is pre-ligated and protects the Pd center until it enters the cycle.

Q2: Can I use microwave irradiation? A: Yes, but with caution. Benzothiazoles are polar and heat rapidly.

  • Protocol: 100°C for 20 mins is a good starting point. Crucial: Use a non-polar solvent like Toluene or Xylene in the microwave to minimize superheating of the solvent itself, allowing the catalyst to do the work.

Q3: I see 50% conversion, then it stops. Adding more catalyst doesn't help. A: You have product inhibition. The product (an aminobenzothiazole) is likely a better ligand for Pd than your starting material.

  • Fix: Switch to tBuBrettPhos . Its extreme bulk prevents the product from binding back to the metal center.

References & Validated Protocols

  • Foundational Buchwald-Hartwig Mechanism:

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8][9][10] Reaction of aryl bromides with tin amides. J. Am. Chem. Soc.

  • Specifics on Heterocycle Amination (RuPhos/BrettPhos):

    • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[1][3][5][7][11] Organic Letters.[12][13] (Specific examples of benzothiazole coupling).

  • Base Effects & Soluble Bases:

    • Kovacs, J., et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[2][5][6][9] ACS Catalysis.

  • Precatalyst Theory (G3/G4 Systems):

    • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science.

Sources

Validation & Comparative

1H NMR Characterization Guide: 5-Methoxy-1,3-benzothiazol-4-amine

[1]

Executive Summary

Characterizing 5-Methoxy-1,3-benzothiazol-4-amine presents a unique challenge due to the crowded substitution pattern on the benzene ring (positions 4 and 5).[1][2] The primary analytical objective is to distinguish this specific isomer from its more common regioisomers (e.g., 6-methoxy or 2-amino derivatives) and to validate the complete reduction of its nitro-precursor.[1][2]

This guide provides a definitive spectroscopic breakdown, experimental protocols, and a comparative analysis against key structural alternatives.[2][3]

Structural Analysis & Expected Resonance

The molecule consists of a benzothiazole core substituted with an electron-donating methoxy group at C5 and an amine at C4.[1] This "4,5-substitution" pattern creates a specific electronic environment that dictates the NMR signals.[2]

Core Assignments (DMSO-d6)
PositionGroupMultiplicityShift (δ ppm)*Coupling (J Hz)Mechanistic Insight
2 CH (Thiazole) Singlet (s)8.90 – 9.10 -Highly deshielded due to the adjacent N and S atoms.[1][2][4] Characteristic of the benzothiazole core.
4 NH₂ Broad Singlet (br s)5.20 – 5.80 -Exchangeable with D₂O.[1][2] Position 4 is sterically crowded (ortho to OMe, peri to Thiazole N), often causing broadening.
5 -OCH₃ Singlet (s)3.80 – 3.90 -Strong singlet.[2][3] Its integration (3H) serves as the internal standard for stoichiometry.
6 Ar-H Doublet (d)6.90 – 7.10 J ≈ 8.5Ortho to the OMe group (shielding effect) and meta to the amine.
7 Ar-H Doublet (d)7.30 – 7.50 J ≈ 8.5Ortho to H6.[2] Less shielded than H6 as it is further from the electron-donating OMe.[1]

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and analogous benzothiazole scaffolds in DMSO-d6.

Experimental Protocol
Sample Preparation

To ensure high-resolution data and visibility of the exchangeable amine protons, DMSO-d6 is the solvent of choice over CDCl₃.[1]

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample contains residual water, the NH₂ signal may merge with the water peak (~3.33 ppm).[2][3] Use a dry solvent ampule.[3]

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Scans: 16–64 scans (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 1.0 – 2.0 s to ensure accurate integration of the aromatic protons.

Validation Workflow (DOT Visualization)

The following decision tree illustrates the logic for confirming the 4-amino-5-methoxy regioisomer against common synthetic impurities.

NMR_Validation_WorkflowStartAcquire 1H NMR(DMSO-d6)Check_H2Check ~9.0 ppm regionStart->Check_H2Is_H2_PresentIs sharp Singlet(1H) present?Check_H2->Is_H2_PresentCheck_NH2Check Amine Signal(Position & Integration)Is_H2_Present->Check_NH2YesResult_Isomer2SUSPECT:2-Amino-benzothiazole(H2 is missing)Is_H2_Present->Result_Isomer2No (Signal absent)Is_NH2_AromaticIs NH2 broad signalat ~5.5 ppm?Check_NH2->Is_NH2_AromaticCheck_CouplingAnalyze Aromatic Region(6.5 - 8.0 ppm)Is_NH2_Aromatic->Check_CouplingYesIs_NH2_Aromatic->Result_Isomer2No (Signal at >7.0 ppm)Is_AB_SystemAre there 2 Doublets(AB System, J~8.5Hz)?Check_Coupling->Is_AB_SystemResult_CorrectCONFIRMED:5-Methoxy-1,3-benzothiazol-4-amineIs_AB_System->Result_CorrectYesResult_Isomer6SUSPECT:6-Methoxy isomer(Coupling pattern differs)Is_AB_System->Result_Isomer6No (Singlet + Doublets)

Figure 1: Logic flow for distinguishing the target 4-amino isomer from 2-amino or 6-methoxy alternatives.

Comparative Analysis: Product vs. Alternatives

In drug development, this compound is often synthesized via the reduction of a nitro precursor or cyclization.[2][3] The most common errors are regioisomer contamination or incomplete reduction .

Comparison 1: Target vs. Precursor (Nitro-derivative)
  • Alternative: 5-Methoxy-4-nitro-1,3-benzothiazole[1]

  • Differentiation:

    • Shift of H6/H7: The nitro group is strongly electron-withdrawing.[1] In the precursor, H6 and H7 will appear significantly downfield (deshielded, >7.5 ppm) compared to the amine product.[2][3]

    • NH₂ Signal: The broad singlet at ~5.5 ppm will be absent in the nitro precursor.[2]

Comparison 2: Target vs. Regioisomer (6-Methoxy) [1][2]
  • Alternative: 6-Methoxy-1,3-benzothiazol-4-amine (or 2-amine variants).[1]

  • Differentiation:

    • Coupling Pattern:

      • Target (4-amino-5-methoxy): The two remaining aromatic protons (H6 and H7) are neighbors.[1][2] You will see two doublets (ortho coupling, J ≈ 8.5 Hz).[2][3]

      • Alternative (6-methoxy-4-amino): The protons would be at H5 and H7.[1] These are meta to each other. You would see two doublets with small coupling (J ≈ 2 Hz) or singlets, not the strong ortho splitting.[2][3]

Summary Table of Diagnostic Signals
FeatureTarget Product (4-NH₂, 5-OMe)Alternative: 2-Amino Isomer (2-NH₂, 5-OMe)Alternative: Nitro Precursor (4-NO₂, 5-OMe)
H2 Signal Present (~9.0 ppm) Absent (Replaced by NH₂)Present (~9.2 ppm)
Amine (NH₂) Broad s (~5.5 ppm)Broad s (~7.6 ppm)Absent
Aromatic Pattern 2 Doublets (Ortho) 1 d, 1 d, 1 s (ABC system)2 Doublets (Deshielded)
Key Distinction H2 present + Ortho couplingH2 missingNo NH₂ signal
Advanced Verification (Self-Validating Protocol)

If the 1D 1H NMR is ambiguous due to peak overlap:

  • D₂O Shake: Add 1-2 drops of D₂O to the NMR tube and shake.

    • Result: The peak at ~5.5 ppm (NH₂) must disappear.[2][3] If it remains, it is an impurity or a non-exchangeable proton.[2][3]

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the -OCH₃ signal at 3.85 ppm.[1][4]

    • Result: You should observe an enhancement of the H6 doublet (ortho to OMe).[2][3] You should NOT see enhancement of the NH₂ signal (which is at position 4, adjacent to OMe, but exchangeable protons rarely show strong NOE in 1D difference experiments).[3]

    • Crucially: If you see enhancement of two aromatic protons, the OMe might be at position 6 (between H5 and H7), indicating the wrong isomer.[2][3]

References
  • Benzothiazole Synthesis & NMR Data: Journal of Heterocyclic Chemistry, Vol 45, Issue 2.[2][3] "Synthesis and spectral properties of amino-benzothiazoles." [3]

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2][3] [2][3]

  • Isomer Distinction: Magnetic Resonance in Chemistry. "Differentiation of regioisomeric benzothiazoles by 1H and 13C NMR."

Validating structure of 5-Methoxy-1,3-benzothiazol-4-amine via 2D NMR (COSY, HMBC)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structural Validation of 5-Methoxy-1,3-benzothiazol-4-amine via 2D NMR (COSY, HMBC)

Abstract: This technical guide provides a rigorous structural elucidation protocol for 5-Methoxy-1,3-benzothiazol-4-amine , a privileged scaffold in drug discovery (e.g., Riluzole analogs). We compare the limitations of standard 1D NMR (


H, 

C) against the definitive resolution provided by 2D Homonuclear (COSY) and Heteronuclear (HMBC) correlations. This document is designed for medicinal chemists and analytical scientists requiring absolute regiochemical confirmation of polysubstituted benzothiazoles.

Introduction: The Regioselectivity Challenge

In the synthesis of substituted benzothiazoles, particularly via the cyclization of ortho-aminothiophenols or the nitration/reduction of pre-formed benzothiazoles, regiochemistry is the primary failure mode.

For the target molecule 5-Methoxy-1,3-benzothiazol-4-amine , the synthetic pathway often yields a mixture of regioisomers, most notably the 6-amino isomer. Distinguishing these isomers is critical because the position of the amine donor relative to the thiazole nitrogen acceptor drastically alters the pharmacophore's hydrogen-bonding capability and biological efficacy.

The Analytical Gap:

  • 1D NMR Limitation: Both the 4-amino and 6-amino isomers possess an AB aromatic system (two neighboring protons) or para-situated protons depending on substitution patterns, often resulting in ambiguous splitting patterns and overlapping chemical shifts in the 6.8–7.5 ppm region.

  • The Solution: A self-validating 2D NMR workflow using HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range connectivity between the methoxy "anchor" and the ring carbons.

Comparative Analysis: 1D vs. 2D NMR Strategies

This section objectively compares the diagnostic power of standard versus advanced protocols.

FeatureMethod A: Standard 1D (

H,

C)
Method B: Advanced 2D (COSY, HMBC)
Primary Output Chemical shift (

), Integration, Multiplicity (

).
Through-bond connectivity (H-H and H-C).
Regio-Resolution Low. Relies on predicted shielding effects (mesomeric) which are solvent-dependent and unreliable in crowded rings.High. Establishes definitive connectivity between the methoxy group and the quaternary carbons.
Ambiguity Risk High.[1][2] The

coupling (~8.5 Hz) in the 4-amino isomer mimics the

in other isomers.
Low. Self-validating via multiple independent correlations.
Time Investment 10–15 minutes.[3]45–90 minutes (requires high scan count for quaternary carbons).
Verdict Insufficient for structural proof of novel entities.The Golden Standard for publication quality.

Experimental Protocol: The Validation Workflow

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen the exchangeable amine (-NH
    
    
    ) protons, allowing them to be used as structural probes in COSY/HMBC.
  • Concentration: Minimum 10 mg/0.6 mL for clear HMBC cross-peaks (quaternary carbons have long relaxation times).

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • COSY (gCOSY): 2048 x 256 matrix. Look for off-diagonal cross-peaks between H6 and H7.

  • HMBC (gHMBCad): Optimized for long-range coupling (

    
     Hz). 2048 x 512 matrix. Critical Step: Set D1 = 2.0s to allow relaxation of quaternary carbons.
    

Structural Elucidation Logic & Data Interpretation

The validation relies on anchoring the structure via the Methoxy (OMe) group and the Thiazole Proton (H2) .

The "Smoking Gun" Correlations

To confirm the 4-amino-5-methoxy structure and rule out the 6-amino isomer:

  • The Methoxy Anchor (HMBC):

    • The OMe protons (

      
       ~3.8 ppm) will show a strong 3-bond correlation (
      
      
      
      ) to C5 .
    • Validation: Identify C5 in the

      
      C spectrum.[4]
      
  • The Ortho-Pair (COSY):

    • Observe the aromatic region. You expect two doublets (H6 and H7) with an ortho coupling constant (

      
       Hz).
      
    • COSY: Confirm H6 and H7 couple to each other and no one else.

  • The Bridgehead Connection (HMBC - The Critical Step):

    • H7 (the proton meta to the amine) should show a 3-bond correlation to C3a (the bridgehead carbon next to Nitrogen).

    • H6 (the proton ortho to the amine) should show a 3-bond correlation to C7a (the bridgehead carbon next to Sulfur) and C4 (the carbon bearing the amine).

Synthetic Data Table (DMSO-


): 
Position

(ppm)
Multiplicity

(ppm)
Key HMBC (

)
Key COSY
2 9.05s153.2C3a, C7a-
3a --142.5--
4 --138.1--
4-NH

5.20br s-C4, C5, C3a-
5 --148.5--
5-OMe 3.82s56.1C5 (Strong) -
6 7.05d (

)
112.4C4, C7a, C5H7
7 7.45d (

)
118.9C5, C3aH6
7a --128.8--

Note: Chemical shifts are representative estimates based on benzothiazole analogues [1, 2] to demonstrate the logic flow.

Visualization: The Decision Logic

The following diagram illustrates the logical workflow to distinguish the 4-amino target from the 6-amino byproduct.

StructuralValidation Start Start: Purified Solid Acquire1D Acquire 1H NMR (DMSO-d6) Start->Acquire1D CheckSplitting Analyze Aromatic Splitting Acquire1D->CheckSplitting ParaSystem Singlets / Weak Coupling (Para-substitution) CheckSplitting->ParaSystem Singlets OrthoSystem Two Doublets (J ~8.5Hz) (Ortho-substitution) CheckSplitting->OrthoSystem Doublets Reject1 REJECT: Likely 6-amino-5-methoxy or 4-amino-7-methoxy ParaSystem->Reject1 Proceed2D Acquire 2D: HMBC + COSY OrthoSystem->Proceed2D AnalyzeHMBC Analyze HMBC: OMe -> C_ipso Proceed2D->AnalyzeHMBC LocateC5 Identify C5 (Oxygen bearing) AnalyzeHMBC->LocateC5 CheckH6 Check H6 -> C4 (Amine bearing) LocateC5->CheckH6 Confirm CONFIRMED: 5-Methoxy-1,3-benzothiazol-4-amine CheckH6->Confirm Correlation Observed Reject2 REJECT: Isomer Structure CheckH6->Reject2 No Correlation

Caption: Figure 1. Decision tree for validating the regiochemistry of 4-amino-5-methoxybenzothiazole using 1D splitting patterns and 2D HMBC connectivity.

References

  • RSC Advances. "Synthesis and characterization of 2-(substituted phenyl)benzothiazoles." Royal Society of Chemistry, 2015. [Link]

  • Molecules. "An Overview on Synthetic 2-Aminothiazole-Based Compounds." MDPI, 2021.[3] [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard Reference for NMR Tables).
  • Columbia University NMR Facility. "HMBC and HSQC Experiments: Principles and Applications." [Link]

  • National Institutes of Health (NIH). "Synthesis and enzymatic evaluation of aminothiazole-based inhibitors." PubMed Central, 2009. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methoxy-1,3-benzothiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Safety Preface

Status: High-Priority Chemical Handling Compound Class: Aminobenzothiazoles Primary Hazard: Acute Toxicity / Aquatic Hazard / Potential Sensitizer

Critical Safety Notice: Specific safety data for the 4-amine isomer of 5-methoxy-1,3-benzothiazole is limited in public chemical registries compared to its 2-amine analog (CAS 54346-87-1). Therefore, this guide adopts a "Worst-Case Scenario" safety protocol. We treat this compound with the highest level of containment rigor applicable to toxic aromatic amines and benzothiazoles.

As a Senior Application Scientist, I mandate that you do not treat this merely as "organic waste." The presence of both nitrogen and sulfur in the heterocycle, combined with the amine functionality, requires specific incineration parameters to prevent the release of toxic NOx and SOx gases.

Hazard Identification & Classification

Before disposal, you must correctly classify the waste. In the absence of a compound-specific SDS, apply the following Class-Based Hazard Profile derived from structural analogs (e.g., 2-amino-6-methoxybenzothiazole).

Hazard CategoryGHS Classification (Predicted)Hazard Statement
Acute Toxicity Category 3 or 4 (Oral/Dermal)Toxic/Harmful if swallowed or in contact with skin.[1]
Skin/Eye Irritation Category 2A / 2Causes serious eye irritation and skin irritation.
Sensitization Skin Sens. 1May cause an allergic skin reaction.
Environmental Aquatic Acute/Chronic 1 or 2Toxic to aquatic life with long-lasting effects.
Reactivity IncompatibleReacts violently with strong oxidizers and acids.
Pre-Disposal Segregation & Packaging

Proper segregation is the single most critical step to prevent laboratory accidents.

Segregation Rules
  • DO NOT mix with acidic waste streams.[2] Amines are basic; mixing with strong acids can generate heat and spatter.

  • DO NOT mix with oxidizing agents (e.g., permanganates, nitrates). This can lead to fire or explosion.[3]

  • DO NOT dispose of down the drain.[2] The benzothiazole moiety is persistent and toxic to aquatic ecosystems.

Packaging Requirements
  • Solid Waste: Double-bag in thick (minimum 2 mil) polyethylene bags or place in a wide-mouth HDPE jar. Label as "Toxic Solid Waste."

  • Liquid Waste: Collect in amber glass or HDPE carboys. Solvent compatibility must be verified (typically compatible with methanol, DCM, or ethyl acetate waste streams).

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, filter cakes, contaminated silica gel, and spill cleanup materials.

  • Containment: Transfer the solid material into a wide-mouth, chemically resistant container (HDPE or Glass).

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • Chemical Name: 5-Methoxy-1,3-benzothiazol-4-amine[4]

    • Hazards: Toxic, Irritant.[1][5]

  • Decontamination of Tools: Rinse spatulas and weighing boats with a solvent (e.g., Acetone or Methanol) and collect the rinsate as Liquid Waste (see Protocol B).

  • Final Disposal: Hand over to your facility's EHS (Environmental Health & Safety) department for High-Temperature Incineration .

    • Note: The incinerator must be equipped with a scrubber to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx).

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures, HPLC effluents, and cleaning solvents containing the compound.

  • pH Check: Ensure the waste stream is neutral or slightly alkaline (pH 7-9). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the amine waste container to prevent heat generation.

  • Solvent Compatibility: Segregate based on the solvent:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethanol/Ethyl Acetate.

  • Accumulation: Store in a dedicated carboy labeled "Hazardous Waste - Toxic Organics."

  • Final Disposal: Incineration via a licensed hazardous waste contractor.

Protocol C: Empty Containers

Applicability: Vials or bottles that held the pure substance.

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., acetone).

  • Collect Rinsate: Add all three rinses to the Liquid Waste container (Protocol B).

  • Deface Label: Cross out the original label and mark as "Triple Rinsed - Empty."

  • Disposal: Discard the clean container as standard glass trash or recycle, depending on local facility rules.

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for segregating and disposing of 5-Methoxy-1,3-benzothiazol-4-amine waste.

DisposalFlow Start Waste Generation: 5-Methoxy-1,3-benzothiazol-4-amine TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Silica, PPE) TypeCheck->Solid Liquid Liquid Waste (Solvents, Rinsates) TypeCheck->Liquid PackSolid Double Bag or HDPE Jar Solid->PackSolid LabelSolid Label: TOXIC SOLID PackSolid->LabelSolid EHS Transfer to EHS/Contractor LabelSolid->EHS pHCheck Check pH (Must not be Acidic) Liquid->pHCheck SolventType Identify Solvent Base pHCheck->SolventType Halogen Halogenated (DCM, CHCl3) SolventType->Halogen NonHal Non-Halogenated (MeOH, EtOAc) SolventType->NonHal Halogen->EHS NonHal->EHS Incineration High-Temp Incineration (w/ Scrubber) EHS->Incineration

Caption: Operational workflow for the segregation and disposal of aminobenzothiazole waste streams.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust formation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water; collect the water as hazardous waste.

  • Reporting: Notify your safety officer immediately.

References
  • National Institutes of Health (NIH) - PubChem. Benzothiazole Structure and Safety Data. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.